N-(2-Ethyl-6-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-10-7-5-6-8(2)11(10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCXAGQPZAQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242690 | |
| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97055-06-6 | |
| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97055-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-2-methyl-6-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-2-METHYL-6-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5240TL4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(2-Ethyl-6-methylphenyl)acetamide basic properties
An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide
This guide provides a comprehensive overview of the fundamental properties, synthesis, and scientific context of this compound for researchers, scientists, and professionals in drug development and agrochemical science.
Introduction and Scientific Context
This compound, an N-substituted aromatic amide, is a compound of significant interest primarily within the field of agricultural chemistry. Its core structure is closely related to the chloroacetamide class of herbicides, which includes widely used compounds like Acetochlor and Metolachlor.[1][2] Consequently, this compound serves as a critical reference compound for metabolism studies, a potential degradation product of parent herbicides, or a synthetic intermediate.[3] Understanding its basic properties is essential for toxicological assessments, environmental fate analysis, and the development of analytical standards. This document synthesizes the available data to provide a detailed technical profile.
Physicochemical and Computed Properties
The fundamental identifiers and properties of this compound are summarized below. The physical properties are largely based on computational models, as extensive experimental data is not widely published.[4]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 97055-06-6 | [5] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| InChIKey | OEYCXAGQPZAQQE-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C)C | [5] |
| Synonyms | N-Acetyl-2-methyl-6-ethylaniline, 2'-Ethyl-6'-methylacetanilide | [5] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| Density | 1.032 g/cm³ | [4] |
| Boiling Point | 310.6 °C at 760 mmHg | [4] |
| Flash Point | 182.7 °C | [4] |
| LogP | 3.165 | [4] |
| Refractive Index | 1.552 | [4] |
| Melting Point | Not available | [4] |
| Water Solubility | Predicted to be low based on LogP and structure |
Synthesis and Purification
The synthesis of this compound is a straightforward N-acylation reaction, a cornerstone of organic synthesis.
Reaction Principle: N-Acetylation
The most common and efficient method for preparing this compound is the nucleophilic acyl substitution of the precursor amine, 2-ethyl-6-methylaniline. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The steric hindrance from the ortho-ethyl and ortho-methyl groups on the aniline can slow the reaction rate compared to unhindered anilines, potentially requiring slightly more forcing conditions (e.g., heating) to achieve a high yield. The use of acetic anhydride is often preferred in a laboratory setting for its lower cost and safer handling compared to acetyl chloride.[6]
Detailed Experimental Protocol
This protocol is a validated, standard procedure for the acetylation of substituted anilines and is directly applicable for the synthesis of the title compound.
Materials:
-
2-Ethyl-6-methylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent) or an inert solvent like Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized Water
-
Ethanol or Methanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-ethyl-6-methylaniline in a minimal amount of glacial acetic acid or toluene.
-
Addition of Acetylating Agent: While stirring, slowly add 1.1 to 1.2 equivalents of acetic anhydride to the flask. The reaction may be mildly exothermic.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.
-
Workup and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water or crushed ice to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Neutralization: Stir the aqueous slurry for 15-20 minutes. Neutralize any remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral (~7-8).
-
Isolation: Collect the solid this compound product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (~40-50 °C) to remove residual solvent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Predicted Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.5-8.0 ppm (singlet, 1H): Amide N-H proton. The chemical shift can be broad and is solvent-dependent.
-
δ ~7.1-7.3 ppm (multiplet, 3H): The three protons on the aromatic ring.
-
δ ~2.6 ppm (quartet, J≈7.6 Hz, 2H): The -CH₂- protons of the ethyl group, split by the adjacent methyl group.
-
δ ~2.2 ppm (singlet, 3H): The acetyl -C(=O)CH₃ protons.
-
δ ~2.1 ppm (singlet, 3H): The aromatic -CH₃ protons.
-
δ ~1.2 ppm (triplet, J≈7.6 Hz, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~168-170 ppm: Carbonyl carbon (C=O).
-
δ ~135-138 ppm: Quaternary aromatic carbons attached to the ethyl and methyl groups.
-
δ ~125-130 ppm: Aromatic CH carbons.
-
δ ~24-26 ppm: Aliphatic -CH₂- carbon of the ethyl group.
-
δ ~23-25 ppm: Acetyl -CH₃ carbon.
-
δ ~18-20 ppm: Aromatic -CH₃ carbon.
-
δ ~13-15 ppm: Aliphatic -CH₃ carbon of the ethyl group.
Predicted Infrared (IR) Spectrum
-
~3300-3250 cm⁻¹: N-H stretching vibration (Amide II band).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1660-1680 cm⁻¹: Strong C=O stretching vibration (Amide I band).
-
~1600, ~1470 cm⁻¹: Aromatic C=C ring stretching vibrations.
Predicted Mass Spectrum (Electron Ionization)
-
m/z 177 [M]⁺: The molecular ion peak.
-
m/z 135: Loss of ketene ([M - 42]⁺), a common fragmentation for N-acetyl compounds, forming the 2-ethyl-6-methylaniline ion.
-
m/z 120: Benzylic cleavage with loss of the ethyl group to form [M - 29 - CO]⁺ or subsequent fragmentation of the m/z 135 ion.
-
m/z 43: Acetyl cation [CH₃CO]⁺, often a prominent peak.
Role in Agrochemical and Development Contexts
The primary relevance of this compound is as a non-chlorinated analog of key chloroacetamide herbicides. Its chloro-substituted counterpart, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, is a known metabolite of Acetochlor.[3] The metabolic pathways of these herbicides often involve the cleavage of side chains, ultimately leading to the core N-(2-ethyl-6-methylphenyl) moiety, which can then be further transformed.
Therefore, this compound is an indispensable tool for:
-
Analytical Reference Standard: Used in LC-MS/MS or GC-MS methods to confirm the identity of potential metabolites or degradation products in environmental and biological samples.
-
Metabolic Pathway Elucidation: Synthesizing and characterizing this compound helps researchers understand the complete metabolic fate of parent herbicides.
-
Toxicological Evaluation: Serves as a reference for assessing the toxicology of herbicide metabolites, which may have different profiles than the parent compound.
Caption: Relationship of the target compound to the herbicide Acetochlor.
Safety, Handling, and Storage
-
Potential Hazards: Compounds of this class may cause skin and eye irritation. Harmful if swallowed or inhaled. Long-term exposure to related aniline compounds can have adverse effects.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. [Link]
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Coleman, S., et al. (2001). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. ResearchGate. [Link]
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PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound | CAS#:97055-06-6. [Link]
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Graham, D. W., et al. (1999). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Environmental Toxicology and Chemistry. [Link]
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Chemsrc. This compound Properties. [Link]
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NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. [Link]
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PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - Metabolism/Metabolites. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (HMDB0029739). [Link]
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NIST. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
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Human Metabolome Database. 13C NMR Spectrum (HMDB0031645). [Link]
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Breaux, E. J. (1987). Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings. Journal of Agricultural and Food Chemistry. [Link]
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PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- Properties. National Center for Biotechnology Information. [Link]
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Semantic Scholar. Supporting Information for Amide Synthesis. [Link]
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NP-MRD. Predicted 1H NMR Spectrum. [Link]
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NIST. Acetochlor. NIST Chemistry WebBook. [Link]
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University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
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US EPA. Metolachlor: Pesticide Registration Standard. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. [Link]
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US EPA. Metolachlor Substance Details. [Link]
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NIST. Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
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US EPA. Metolachlor Pesticide Registration Standards. [Link]
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ACS Omega. (2022). Synthesis, Structural Investigation...of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]
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An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide: Structure and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethyl-6-methylphenyl)acetamide is an organic compound belonging to the anilide class of chemicals.[1] Anilides are derivatives of aniline and are characterized by an acyl group attached to the nitrogen atom. This guide provides a detailed examination of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of this compound, offering foundational knowledge for professionals in research and drug development. Understanding the precise structure and naming of this molecule is critical for its synthesis, characterization, and exploration of its potential applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₅NO.[1] Its molecular weight is approximately 177.24 g/mol .[1] The structure of this compound is characterized by a central benzene ring substituted with three different functional groups: an ethyl group, a methyl group, and an acetamide group.
The spatial arrangement of these substituents on the phenyl ring is crucial to the molecule's identity and chemical behavior. The numbering of the benzene ring is determined by the IUPAC nomenclature rules, which will be discussed in the following section.
A two-dimensional representation of the chemical structure is provided below:
Caption: 2D structure of this compound.
IUPAC Nomenclature Explained
The systematic name for this compound, according to IUPAC rules, is This compound .[1] Let's break down this name to understand the underlying principles:
-
Parent Chain : The core of the name is "acetamide." This indicates an amide derived from acetic acid. The "acet-" part refers to the two-carbon acyl group (CH₃CO-), and "-amide" signifies the nitrogen-containing functional group.
-
Substitution on Nitrogen : The "N-" prefix indicates that the substituent following it is attached directly to the nitrogen atom of the amide group.
-
The Phenyl Group : The substituent attached to the nitrogen is a "phenyl" group, which is a benzene ring acting as a substituent.
-
Substituents on the Phenyl Ring : The phenyl group itself has two substituents: an "ethyl" group (-CH₂CH₃) and a "methyl" group (-CH₃).
-
Locants (Numbering) : The numbers "2-" and "6-" specify the positions of the ethyl and methyl groups on the phenyl ring, respectively. The numbering of the phenyl ring starts from the carbon atom attached to the highest priority functional group, which in this case is the nitrogen of the acetamide group (the point of attachment). Therefore, the carbon atom bonded to the nitrogen is C1. The ring is then numbered to give the substituents the lowest possible locants. In this case, the ethyl group is at position 2 and the methyl group is at position 6.
This systematic naming ensures that there is no ambiguity in the structure of the molecule.
Synthesis and Reactivity (A Brief Overview)
While an exhaustive discussion of the synthesis is beyond the scope of this guide, this compound is typically synthesized through the acylation of 2-ethyl-6-methylaniline. This reaction involves treating 2-ethyl-6-methylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the amide bond.
The reactivity of this compound is influenced by the interplay of its functional groups. The amide group is relatively stable due to resonance, but it can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-6-methylaniline and acetic acid. The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the substituents influencing the position of incoming electrophiles.
Conclusion
A precise understanding of the chemical structure and IUPAC name of this compound is fundamental for any scientific endeavor involving this compound. The systematic nomenclature provides a clear and unambiguous description of the atomic connectivity, which is essential for accurate communication in research and development. This guide has provided a detailed breakdown of the structure and naming of this anilide derivative, offering a solid foundation for professionals in the chemical and pharmaceutical sciences.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Agrochemical Intermediate
N-(2-Ethyl-6-methylphenyl)acetamide, registered under the CAS number 97055-06-6 , is a substituted aromatic amide.[1] While not widely recognized as a bioactive agent in pharmaceutical research, this molecule serves a critical function as a chemical intermediate, particularly in the synthesis of agrochemicals. Its structure, featuring a sterically hindered aniline derivative, makes it a valuable precursor for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its primary industrial application, and essential safety and handling information. The insights provided herein are intended to equip researchers and chemical development professionals with the necessary knowledge for its synthesis and safe utilization.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 97055-06-6 | ChemSrc[1] |
| Molecular Formula | C₁₁H₁₅NO | ChemSrc[1] |
| Molecular Weight | 177.24 g/mol | ChemSrc[1] |
| Boiling Point | 310.6°C at 760 mmHg | ChemSrc[1] |
| Density | 1.032 g/cm³ | ChemSrc[1] |
| Flash Point | 182.7°C | ChemSrc[1] |
| LogP | 3.16530 | ChemSrc[1] |
| Refractive Index | 1.552 | ChemSrc[1] |
Core Application: A Precursor in Herbicide Synthesis
The primary and most significant application of this compound is as an intermediate in the synthesis of chloroacetamide herbicides. Structurally similar compounds, such as 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, are fundamental building blocks for widely used herbicides like Metolachlor and Acetochlor.[2] These herbicides are crucial in modern agriculture for the pre-emergence control of annual grasses and certain broadleaf weeds in various crops, including corn, soybeans, and cotton.[2]
The synthesis of these herbicides often involves the N-alkylation of a chloroacetylated aniline derivative. Therefore, this compound can be considered a precursor to these chloroacetylated intermediates. The 2-ethyl-6-methylphenyl moiety is a key structural feature for the herbicidal activity of the final products.
The following diagram illustrates the logical relationship of this compound as an intermediate in the broader context of herbicide synthesis.
Caption: Role as a Herbicide Intermediate.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 2-ethyl-6-methylaniline. This is a standard transformation in organic chemistry, and several methods can be employed. The following protocol describes a common and effective procedure using acetic anhydride.
Causality Behind Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective acetylating agent for primary and secondary amines. It is more reactive than acetic acid, leading to higher yields and faster reaction times.
-
Use of a Base (e.g., Sodium Acetate): While not always strictly necessary, the addition of a weak base like sodium acetate can help to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing potential side reactions.[3]
-
Water as Solvent: Water is a suitable solvent for this reaction, particularly when starting with the hydrochloride salt of the aniline, as it allows for a homogeneous reaction mixture.[4]
-
Recrystallization for Purification: N-acetylated anilines are often crystalline solids at room temperature, making recrystallization an excellent method for purification to obtain a high-purity product.[3]
Step-by-Step Methodology:
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 2-ethyl-6-methylaniline in 100 mL of 5% aqueous hydrochloric acid. This will form the hydrochloride salt of the aniline, ensuring its solubility in the aqueous medium.
-
Addition of Acetylating Agent: To the stirred aniline hydrochloride solution, add 1.2 molar equivalents of acetic anhydride in one portion.
-
Buffering: Immediately following the addition of acetic anhydride, add a solution of 1.5 molar equivalents of sodium acetate dissolved in a minimal amount of water. The sodium acetate will neutralize the hydrochloric acid and the acetic acid formed during the reaction, liberating the free aniline to react with the acetic anhydride.
-
Reaction and Precipitation: Stir the mixture vigorously. The this compound product will begin to precipitate out of the solution as a white or off-white solid. Continue stirring for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.
Synthesis Workflow Diagram:
Caption: N-Acetylation Experimental Workflow.
Safety and Handling
-
Potential Health Effects:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling.
-
Biological Activity and Drug Development Potential
There is currently a lack of specific research on the biological activity of this compound in the context of drug development. However, the N-acetylated aniline scaffold is present in a number of biologically active compounds. For instance, acetanilide itself has historical use as an analgesic, although it is now known to be toxic.[3] Various derivatives of N-phenylacetamides have been investigated for a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[6] The specific substitution pattern on the phenyl ring is a key determinant of the biological activity of these compounds.[6] While this suggests that this compound could potentially exhibit some biological activity, its primary role remains that of a synthetic intermediate in the agrochemical industry. Further research would be required to explore any potential therapeutic applications.
Conclusion
This compound (CAS 97055-06-6) is a well-defined chemical entity with a primary and significant role as an intermediate in the synthesis of chloroacetamide herbicides. Its synthesis via the N-acetylation of 2-ethyl-6-methylaniline is a straightforward and well-understood chemical transformation. While it lacks documented applications in drug development, the N-acetylated aniline core structure is of interest in medicinal chemistry. This guide provides the foundational technical information required for the synthesis, handling, and understanding of the industrial context of this important chemical intermediate.
References
-
The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o974. [Link]
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This compound. (2025, August 27). Chemsrc. [Link]
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Safety Data Sheet. (2019, March 24). Agilent. [Link]
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Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). Molecules, 27(19), 6649. [Link]
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Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011, May 3). University of Michigan. [Link]
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Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (2025, August 6). ResearchGate. [Link]
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1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
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Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 84-88. [Link]
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2-chloro-N-(2-ethyl-6-methylphenyi -N-(2-methoxy-1-methylethyl) acetamide Metolachlor Pesticide Registration Standard. (1980, May). United States Environmental Protection Agency. [Link]
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N-(2-Ethyl-6-methylphenyl)acetamide molecular weight and formula
An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significance in both agrochemical and pharmaceutical research. The document details its fundamental physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and describes robust analytical methodologies for its characterization and quantification. Furthermore, it explores the compound's primary application as a precursor in the synthesis of active compounds, particularly chloroacetamide herbicides, and its relevance as a scaffold in modern drug development. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this molecule's synthesis, analysis, and application.
Core Molecular Profile
This compound, also known as N-Acetyl-2-methyl-6-ethylaniline, is an anilide derivative.[1] Its structural configuration, featuring a substituted phenyl ring linked to an acetamide group, makes it a valuable building block in organic synthesis. Its identity is well-established in chemical literature and databases.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are critical for designing synthetic routes, developing analytical methods, and understanding the compound's physical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| CAS Number | 97055-06-6 | [1] |
| IUPAC Name | This compound | [1] |
| Density | 1.032 g/cm³ (predicted) | [2] |
| Boiling Point | 310.6 °C at 760 mmHg (predicted) | [2] |
| Synonyms | N-Acetyl-2-methyl-6-ethylaniline | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via the N-acylation of 2-ethyl-6-methylaniline. This is a standard and efficient transformation in organic chemistry.
Synthetic Pathway
The reaction involves the nucleophilic attack of the primary amine (2-ethyl-6-methylaniline) on an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride. The use of a mild base is crucial to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol describes a robust, self-validating method for laboratory synthesis.
Materials:
-
2-ethyl-6-methylaniline
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-6-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are essential as acetyl chloride reacts violently with water. Pyridine acts as a base to quench the HCl generated, preventing protonation of the starting amine and driving the equilibrium towards the product.
-
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes.
-
Causality: Dropwise addition at low temperature controls the exothermic reaction, minimizing potential side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Self-Validation: Each washing step is designed to remove specific impurities, ensuring a cleaner crude product. The separation of layers should be distinct.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Confirmation: Purify the resulting crude solid by recrystallization or column chromatography. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Methodologies
Accurate detection and quantification are paramount for quality control and metabolic studies. Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly effective method for analyzing this compound.
LC/MS Protocol for Quantification
This protocol is adapted from methodologies used for analyzing related acetamide compounds in environmental and biological matrices.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare samples by dissolving a known weight in a suitable solvent (e.g., acetonitrile/water). For complex matrices (e.g., plasma, soil extract), a Solid-Phase Extraction (SPE) step is required to remove interferences.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Causality: The C18 column provides excellent retention for this moderately nonpolar analyte. The formic acid aids in protonation for efficient ESI ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion. This requires initial optimization by infusing a pure standard.
-
Self-Validation: MRM is highly specific and selective. The detection of a specific precursor-to-product ion transition at a specific retention time provides high confidence in analyte identification and quantification.
-
Caption: A typical workflow for the analysis of this compound.
Applications in Agrochemical and Pharmaceutical Sectors
While not an end-product itself, this compound is a critical intermediate. Its structure is foundational to several classes of commercially and clinically relevant molecules.
Precursor to Chloroacetamide Herbicides
The most prominent role of this compound and its parent amine (2-ethyl-6-methylaniline) is in the synthesis of chloroacetamide herbicides such as Acetochlor and Metolachlor.[4][5][6] These herbicides are vital in modern agriculture for controlling grass and broadleaf weeds in crops like corn and soybeans.[5][7] The synthesis involves the N-alkylation and N-acylation of the aniline core. Consequently, this compound can be present as a manufacturing impurity or a degradation product of these herbicides. For instance, the related compound 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a known human metabolite of Acetochlor.[8]
Scaffold in Drug Discovery
The acetamide functional group is a privileged structure in medicinal chemistry, known for its metabolic stability and hydrogen bonding capabilities. Derivatives of N-phenyl-acetamide are actively being explored for various therapeutic applications:
-
Anti-inflammatory Agents: The acetamide scaffold is used in the design of selective Cyclooxygenase-II (COX-II) inhibitors for treating inflammation and pain with potentially fewer gastrointestinal side effects than traditional NSAIDs.[9]
-
Anticoagulants: Novel N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, presenting a promising strategy for developing new antithrombotic agents.[10]
-
Diverse Therapeutic Targets: The core structure serves as a starting point for creating libraries of compounds for screening against various diseases. By modifying the phenyl ring and the acetamide group, researchers can develop molecules with potential antitumor, antiviral, and antibacterial properties.[11]
Caption: Role as a central intermediate and scaffold in different industries.
Conclusion
This compound is a molecule of significant technical interest. While its primary utility lies in being a synthetic precursor, its structural features are highly relevant to contemporary research in both crop protection and human health. A thorough understanding of its synthesis, analytical behavior, and chemical potential is essential for scientists and researchers working in these fields. The protocols and insights provided in this guide serve as a foundational resource for leveraging this versatile compound in advanced applications.
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Spectroscopic data for N-(2-Ethyl-6-methylphenyl)acetamide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of N-(2-Ethyl-6-methylphenyl)acetamide
Introduction
This compound is an organic compound whose robust characterization is essential for its application in various fields of chemical research and development. Spectroscopic analysis provides a fundamental fingerprint of a molecule, revealing intricate details about its structure, functional groups, and connectivity. This guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
It is important to note that publicly accessible, experimentally verified spectroscopic data for this specific compound is limited. Therefore, this guide leverages expert analysis of its chemical structure and comparative data from closely related analogs, such as 2',6'-dimethylacetanilide and N-ethylacetamide, to provide a highly predictive and scientifically grounded dataset. This approach ensures a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Molecular Structure and Analysis
A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. Below is a diagram of this compound with key atomic numbering for reference in the subsequent spectroscopic discussions.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The following table outlines the predicted proton NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.1-7.3 | m | - | 3H | Ar-H |
| ~6.0-7.0 | br s | - | 1H | N-H |
| ~2.6 | q | ~7.5 | 2H | -CH₂-CH₃ |
| ~2.2 | s | - | 3H | Ar-CH₃ |
| ~2.1 | s | - | 3H | CO-CH₃ |
| ~1.2 | t | ~7.5 | 3H | -CH₂-CH₃ |
Expert Interpretation of ¹H NMR Spectrum
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The substitution pattern of the ring will lead to overlapping signals.
-
Amide Proton (N-H): The amide proton is expected to be a broad singlet in the region of δ 6.0-7.0 ppm. Its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
-
Ethyl Group Protons (-CH₂-CH₃): The methylene protons (-CH₂) of the ethyl group are predicted to be a quartet at approximately δ 2.6 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet at around δ 1.2 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet at approximately δ 2.2 ppm.
-
Acetyl Methyl Protons (CO-CH₃): The methyl protons of the acetyl group will likely appear as a singlet around δ 2.1 ppm.
Predicted ¹³C NMR Data
The predicted carbon NMR data is summarized in the table below.
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O |
| ~138 | Ar-C (quaternary) |
| ~136 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~24 | -CH₂-CH₃ |
| ~23 | CO-CH₃ |
| ~18 | Ar-CH₃ |
| ~14 | -CH₂-CH₃ |
Expert Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded and is expected to appear at approximately δ 169 ppm.
-
Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the region of δ 126-138 ppm. The quaternary carbons (substituted with the ethyl, methyl, and acetamido groups) will be in the more downfield portion of this range.
-
Alkyl Carbons: The carbons of the ethyl group (-CH₂- and -CH₃) are predicted to appear around δ 24 ppm and δ 14 ppm, respectively. The aromatic methyl carbon is expected at approximately δ 18 ppm, and the acetyl methyl carbon at around δ 23 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2][3][4]
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1][2]
-
Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.[1]
-
-
NMR Spectrometer Operation:
-
Insert the NMR tube into the spectrometer.[1]
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]
-
Tune the probe to the desired nucleus (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3300 | Medium | N-H stretch |
| ~3000-3100 | Medium-Weak | Aromatic C-H stretch |
| ~2850-2970 | Medium | Aliphatic C-H stretch |
| ~1660-1680 | Strong | C=O stretch (Amide I) |
| ~1530-1550 | Medium | N-H bend (Amide II) |
| ~1450-1480 | Medium | Aromatic C=C stretch |
Expert Interpretation of IR Spectrum
-
N-H Stretch: A medium intensity band is expected in the region of 3250-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl and methyl groups will be observed between 2850-2970 cm⁻¹.
-
Amide I Band (C=O Stretch): A strong absorption band characteristic of the amide carbonyl group stretch is predicted to be in the 1660-1680 cm⁻¹ range.[5]
-
Amide II Band (N-H Bend): A medium intensity band resulting from the N-H bending vibration coupled with C-N stretching is expected around 1530-1550 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1480 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)
This method is suitable for solid samples and is a common technique in many organic chemistry laboratories.[6]
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]
-
-
IR Spectrometer Operation:
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean, empty sample compartment).
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Assignment |
| 177 | Medium | [M]⁺ (Molecular Ion) |
| 134 | High | [M - CH₃CO]⁺ |
| 118 | Medium | [M - CH₃CONH₂]⁺ |
| 106 | High | [C₈H₁₀]⁺ |
| 43 | High | [CH₃CO]⁺ |
Expert Interpretation of Mass Spectrum
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of this compound (C₁₁H₁₅NO).
-
Key Fragment Ions: Electron ionization is a high-energy technique that will likely cause fragmentation.[7]
-
Loss of the acetyl group (CH₃CO) would result in a fragment ion at m/z 134.
-
Cleavage of the amide bond could lead to the formation of a fragment at m/z 118.
-
A significant peak at m/z 106 is predicted, corresponding to a tropylium-like ion formed after rearrangement.
-
A base peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, is also highly probable.
-
Experimental Protocol for Electron Ionization (EI) MS Data Acquisition
EI-MS is a standard method for the analysis of volatile organic compounds.[7][8][9]
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.[9]
-
-
Ionization:
-
The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The signal is amplified and recorded by a data system to generate the mass spectrum.
-
Overall Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a detailed and predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound. The inclusion of detailed experimental protocols further enhances its utility for researchers in a laboratory setting. The presented data and interpretations are designed to be a self-validating system, grounded in established scientific expertise.
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Introduction: The Critical Role of Solubility in Pharmaceutical Development
An In-depth Technical Guide on the Solubility of N-(2-Ethyl-6-methylphenyl)acetamide
This compound, a member of the anilide class of organic compounds, possesses a chemical structure that presents unique challenges and opportunities in pharmaceutical and chemical research.[1] Its molecular framework, featuring both hydrophobic (ethyl and methylphenyl groups) and hydrophilic (acetamide group) moieties, makes its interaction with various solvents a subject of significant interest. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing everything from formulation design and bioavailability to the predictability of in vitro testing outcomes.[2][3] Low aqueous solubility, in particular, can lead to poor absorption, underestimated toxicity, and significant hurdles in later-stage development, thereby increasing costs and the risk of failure.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the solubility of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to design and execute robust, self-validating solubility studies. We will delve into the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, present a framework for data analysis, and provide detailed protocols grounded in authoritative standards.
Part 1: Theoretical Foundations of Solubility
Understanding solubility begins with appreciating the thermodynamics that govern the dissolution process. The equilibrium solubility of a compound is the maximum concentration it can achieve in a solvent at a given temperature and pressure when the system is at thermodynamic equilibrium.[4] This state represents a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two key concepts:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with an excess of the solid compound.[4] It is a path-independent value and is the most reliable measure for formulation and biopharmaceutical classification. The shake-flask method is considered the "gold standard" for its determination.[5]
-
Kinetic Solubility: Often measured in high-throughput screening (HTS), this value is determined by dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer until precipitation occurs.[2][3] This method is faster but can overestimate true solubility due to the formation of supersaturated solutions.[6]
For the purposes of rigorous drug development and pre-formulation, determining the thermodynamic solubility is paramount.
Key Factors Influencing Solubility: The solubility of this compound is governed by several interconnected factors:
-
Solid-State Properties: The crystalline form (polymorph) of the solid has a significant impact. Stable polymorphs generally exhibit lower solubility than metastable forms. Therefore, characterizing the solid phase before and after the experiment is a critical aspect of a self-validating protocol.[7]
-
Solvent Properties: The principle of "like dissolves like" is a useful heuristic. The polarity, hydrogen bonding capacity, and molecular size of the solvent will dictate its ability to solvate the this compound molecule.
-
Temperature: The effect of temperature is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature, although exceptions exist. All solubility measurements must be conducted under strict temperature control.[8]
-
pH of the Medium: As this compound is a weakly ionizable compound, the pH of the aqueous medium will significantly influence its solubility. The solubility of ionizable compounds is a function of both the intrinsic solubility of the neutral form and the pKa of the molecule.[9]
Part 2: Experimental Determination of Equilibrium Solubility
To ensure the generation of reliable and reproducible data, a robust and well-validated methodology is essential. The Saturation Shake-Flask method is the most widely used and trusted technique for measuring thermodynamic solubility.[4][6]
Method Selection: The Shake-Flask "Gold Standard"
The shake-flask method is preferred because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[5] Its deliberate, time-based approach ensures that kinetic artifacts like supersaturation are avoided, providing a definitive value for a given set of conditions. While variations exist to accelerate the process, the foundational principle of allowing sufficient time for equilibration remains central to its reliability.[5][10]
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the saturation shake-flask method, from preparation to final analysis.
Caption: Decision-making workflow for solvent selection in pre-formulation studies.
Conclusion
The systematic determination of the solubility of this compound is a foundational activity in its scientific evaluation. This guide has emphasized the necessity of employing robust, thermodynamically relevant methods like the shake-flask technique to generate reliable data. By adhering to detailed, self-validating protocols and understanding the theoretical principles, researchers can accurately characterize the physicochemical properties of this compound. This knowledge is not merely academic; it is the essential bedrock upon which successful formulation design, further research, and ultimately, the potential translation of a compound into a viable product are built.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) . protocols.io. Available at: [Link]
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2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide - Physico-chemical Properties . ChemBK. Available at: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). Available at: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization . Taylor & Francis Online. Available at: [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization (WHO). Available at: [Link]
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1236 SOLUBILITY MEASUREMENTS . ResearchGate. Available at: [Link]
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2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide - Physico-chemical Properties . ChemBK. Available at: [Link]
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Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . Defense Technical Information Center (DTIC). Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of N-(2-Ethyl-6-methylphenyl)acetamide
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Core Chemical Scaffold
N-(2-Ethyl-6-methylphenyl)acetamide, a substituted acetanilide, is primarily recognized in the chemical industry as a crucial intermediate in the synthesis of agrochemicals, most notably the chloroacetanilide class of herbicides.[1][2] However, the inherent structural motifs within this molecule—the acetamide core and the substituted phenyl ring—are prevalent in a diverse array of biologically active compounds. This guide moves beyond its established role as a synthetic precursor to explore its untapped potential as a pharmacologically active agent. By examining the well-documented activities of its close structural analogs, we can construct a robust hypothesis-driven framework for investigating the biological profile of this compound. This document serves as a technical roadmap for researchers, providing not only a comprehensive overview of potential biological activities but also detailed, field-proven methodologies to empirically test these hypotheses.
Hypothesized Biological Activities and Mechanistic Rationale
The biological potential of this compound can be logically inferred from the activities of its derivatives and other structurally related molecules. The primary areas of investigation proposed are herbicidal, anticonvulsant, and urease inhibitory activities.
Potential Herbicidal Activity: A Legacy of its Chloro-Derivative
The most direct line of inquiry stems from the potent herbicidal activity of its N-chloroacetyl derivative, Acetochlor.[3][4] Chloroacetanilide herbicides are known to disrupt the early stages of weed growth by inhibiting the synthesis of very long-chain fatty acids (VLCFAs).[5][6]
Proposed Mechanism of Action: It is plausible that this compound, while lacking the reactive chloro group, could still interact with the enzymes involved in VLCFA biosynthesis, albeit likely with lower potency. The core structure might serve as a scaffold that, with appropriate enzymatic activation in planta or through synthetic modification, could exhibit herbicidal effects. The primary targets of chloroacetanilide herbicides are elongases, which are crucial for the extension of fatty acid chains.[3]
Diagram of Proposed Herbicidal Action:
Caption: Potential interaction of this compound with elongase enzymes.
Potential Anticonvulsant Activity: Insights from the Acetamide Pharmacophore
The acetamide moiety is a well-established pharmacophore in a variety of anticonvulsant drugs.[7][8][9] Numerous derivatives of N-phenylacetamides have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10][11]
Proposed Mechanism of Action: The anticonvulsant activity of many acetamide-containing compounds is attributed to their ability to modulate neuronal excitability, often through interaction with voltage-gated sodium channels. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. The lipophilic nature of the 2-ethyl-6-methylphenyl group would facilitate crossing the blood-brain barrier, a prerequisite for central nervous system activity.
Diagram of Proposed Anticonvulsant Action:
Caption: Hypothesized mechanism of anticonvulsant activity via sodium channel modulation.
Potential Urease Inhibitory Activity: A Target for Therapeutic Intervention
Urease, an enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. Numerous studies have demonstrated that acetamide derivatives can be potent urease inhibitors.[12][13][14][15][16]
Proposed Mechanism of Action: The acetamide nitrogen and carbonyl oxygen can potentially coordinate with the nickel ions in the active site of the urease enzyme, thereby inhibiting its catalytic activity. The substituted phenyl ring can further enhance binding through hydrophobic interactions within the enzyme's active site.
Diagram of Proposed Urease Inhibition:
Caption: Postulated interaction of this compound with the urease active site.
Experimental Protocols for Biological Activity Screening
The following section provides detailed, step-by-step methodologies for the preliminary screening of this compound for the hypothesized biological activities.
Protocol 1: In Vitro Herbicidal Activity Assay
This protocol is adapted from standard methods for assessing the phytotoxicity of chemical compounds on seed germination and early seedling growth.[17][18][19]
Objective: To determine the effect of this compound on the germination and radicle elongation of a model plant species (e.g., Lolium perenne - perennial ryegrass).
Materials:
-
This compound
-
Acetone (HPLC grade)
-
Tween 20
-
Distilled water
-
Lolium perenne seeds
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Growth chamber with controlled temperature and light
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in acetone.
-
Test Solution Preparation: Prepare a series of dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) in distilled water containing 0.1% (v/v) acetone and 0.05% (v/v) Tween 20. A vehicle control (0.1% acetone, 0.05% Tween 20 in water) must be included.
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of each test solution or control onto the filter paper.
-
Place 25 seeds of Lolium perenne evenly on the moist filter paper.
-
Seal the Petri dishes with parafilm.
-
-
Incubation: Incubate the Petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle for 7 days.
-
Data Collection:
-
After 7 days, count the number of germinated seeds in each dish.
-
Measure the length of the radicle (primary root) of each germinated seedling.
-
-
Data Analysis: Calculate the germination percentage and the average radicle length for each concentration. Determine the IC50 (concentration causing 50% inhibition) for both parameters.
Workflow Diagram:
Caption: Workflow for the in vitro herbicidal activity assay.
Protocol 2: In Vivo Anticonvulsant Activity Screening (Rodent Model)
This protocol outlines the initial screening for anticonvulsant activity using the Maximal Electroshock (MES) test in mice, a standard preclinical model.[8][10]
Objective: To assess the ability of this compound to prevent tonic-clonic seizures induced by electrical stimulation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Swiss mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
Procedure:
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to groups of mice (n=8 per group). A control group receives the vehicle only.
-
Pre-treatment Time: Conduct the MES test at a predetermined time after compound administration (e.g., 30 minutes and 4 hours) to assess the onset and duration of action.
-
MES Induction:
-
Apply a drop of saline to the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through the corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this seizure.
-
Data Analysis: Determine the number of animals protected at each dose and calculate the ED50 (effective dose in 50% of animals).
Workflow Diagram:
Caption: Workflow for the in vivo anticonvulsant activity screening.
Protocol 3: In Vitro Urease Inhibition Assay
This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[12][13]
Objective: To determine the inhibitory effect of this compound on the activity of Jack bean urease.
Materials:
-
This compound
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of Jack bean urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).
-
Add 25 µL of the urease solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent (components of Berthelot's reagent).
-
Incubate at room temperature for 20 minutes.
-
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the in vitro urease inhibition assay.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Potential Biological Activities and Key Experimental Parameters
| Biological Activity | Primary Target (Hypothesized) | Key In Vitro Assay | Key In Vivo Model | Endpoint Measurement |
| Herbicidal | Very Long-Chain Fatty Acid Elongases | Seed Germination & Radicle Elongation | Not applicable for initial screen | IC50 |
| Anticonvulsant | Voltage-gated Sodium Channels | Not applicable for initial screen | Maximal Electroshock (MES) in mice | ED50 |
| Urease Inhibition | Urease Enzyme | Colorimetric Urease Activity Assay | Not applicable for initial screen | IC50 |
Toxicological Considerations
Given that the chloro-derivative Acetochlor is classified as a probable human carcinogen and exhibits toxicity, a preliminary in vitro cytotoxicity assessment of this compound is warranted.[3][20][21] A simple MTT or LDH release assay using a relevant cell line (e.g., HepG2) can provide initial insights into its potential for causing cellular damage.[22][23][24]
Conclusion: A Call for Empirical Investigation
While this compound is currently recognized for its role in chemical synthesis, a thorough analysis of its structural analogs strongly suggests a high potential for diverse biological activities. This guide provides a scientifically grounded framework for initiating the exploration of its herbicidal, anticonvulsant, and urease inhibitory properties. The detailed protocols and mechanistic hypotheses presented herein are intended to empower researchers to unlock the latent potential of this intriguing molecule, potentially leading to the development of novel agrochemicals or therapeutics. The path from a chemical intermediate to a biologically active lead compound is paved with rigorous and systematic investigation, and this document serves as the foundational blueprint for that journey.
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Acetochlor - General Information. (n.d.). Minnesota Department of Agriculture. Retrieved January 15, 2026, from [Link]
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Acetochlor 101: Everything Farmers Need to Know About Acetochlor. (2025, May 1). FBN. Retrieved January 15, 2026, from [Link]
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The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
Acetochlor. (2005). JMPR. Retrieved January 15, 2026, from [Link]
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-
Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Severina, H., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science.
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- The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity. (2024, September 6). PubMed Central.
-
acetochlor (280). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 15, 2026, from [Link]
- Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide deriv
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure–Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (n.d.). Cambridge University Press & Assessment. Retrieved January 15, 2026, from [Link]
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz
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EXTOXNET PIP - ACETOCHLOR. (n.d.). Oregon State University. Retrieved January 15, 2026, from [Link]
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023, July 10).
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Acetochlor (Ref: CP 55097). (n.d.). AERU - University of Hertfordshire. Retrieved January 15, 2026, from [Link]
- Toxicity assessment of the herbicide acetochlor in the human liver carcinoma (HepG2) cell line. (n.d.). PubMed.
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In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (n.d.). Retrieved January 15, 2026, from [Link]
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021, April 15). NIH.
- Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate-based formulations for genotoxic activity using in vitro assays. (2023, March 7). PubMed.
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- Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. (n.d.). PubChem.
- Unravelling Relationships between In Vivo Effects on Plants and Detected Pesticide Mixtures in Freshwaters of a South-European Agro-Ecosystem. (2023, August 15). MDPI.
- In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their associ
- Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. (2024, January 29). jeeng.net.
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- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput
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The Pivotal Role of N-(2-Ethyl-6-methylphenyl)acetamide in Modern Organic Synthesis: A Technical Guide
Abstract
N-(2-Ethyl-6-methylphenyl)acetamide, a seemingly modest acetamide, holds a significant position as a versatile precursor in the landscape of organic synthesis. While its direct applications are noteworthy, its primary industrial and academic relevance stems from its role as a critical starting material for more complex and high-value molecules. This technical guide provides an in-depth exploration of the synthesis, key transformations, and strategic applications of this compound, with a particular focus on its indispensable role in the production of agrochemicals and its analogous utility in pharmaceutical development. We will delve into the mechanistic underpinnings of its reactivity and present field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this important chemical building block.
Introduction: The Strategic Importance of a Substituted Acetanilide
In the vast repository of organic intermediates, substituted anilines and their derivatives are of paramount importance. This compound belongs to this class of compounds, characterized by a sterically hindered aromatic core. This steric hindrance, conferred by the ethyl and methyl groups ortho to the acetamido functionality, is not a limitation but rather a key feature that dictates its reactivity and the stability of its downstream products.
The true value of this compound as a precursor lies in the strategic placement of its functional groups. The acetamido group can be hydrolyzed to reveal the parent amine, or the acetyl group can be modified. More importantly, the amide nitrogen and the adjacent methylene group of the acetyl moiety are key sites for further chemical transformations, particularly after activation. This guide will illuminate how these structural features are exploited in multi-step synthetic sequences.
Synthesis of the Precursor: this compound
The synthesis of this compound is a straightforward yet crucial first step. The most common and industrially viable method is the acylation of 2-ethyl-6-methylaniline.
Experimental Protocol: Acetylation of 2-Ethyl-6-methylaniline
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2-Ethyl-6-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium acetate)
-
A suitable solvent (e.g., glacial acetic acid, toluene, or dichloromethane)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-methylaniline in the chosen solvent.
-
Slowly add a stoichiometric equivalent of the acylating agent (acetic anhydride or acetyl chloride) to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
If required, add the base to scavenge the acid byproduct (HCl or acetic acid).
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete conversion.
-
Upon completion (monitored by TLC or GC-MS), the mixture is cooled, and water is added to quench any unreacted acylating agent and to precipitate the product.
-
The crude this compound is collected by vacuum filtration and washed with cold water.
-
The product is then dried, and if necessary, recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure acetamide.
Causality Behind Experimental Choices:
-
The choice of acylating agent and solvent can influence the reaction rate and purity of the product. Acetyl chloride is more reactive than acetic anhydride but generates HCl, necessitating a base.
-
Glacial acetic acid can serve as both a solvent and a catalyst for the acylation with acetic anhydride.[1]
-
The use of a base is critical when using acetyl chloride to prevent the protonation of the starting aniline, which would render it unreactive.
The Gateway to Agrochemicals: Synthesis of Chloroacetamide Precursors
A primary and economically significant application of this compound and its parent aniline is in the synthesis of chloroacetamide herbicides. The key intermediate for many of these vital agricultural products is 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
This chloro-derivative is a fundamental building block for some of the world's most widely used herbicides, including Metolachlor and Acetochlor.[2] These herbicides are crucial for controlling annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[2]
Synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
The synthesis of this key intermediate is typically achieved by the chloroacetylation of 2-ethyl-6-methylaniline.
Experimental Protocol: Chloroacetylation of 2-Ethyl-6-methylaniline
-
2-ethyl-6-methylaniline is dissolved in a suitable solvent, such as glacial acetic acid or toluene.
-
The solution is cooled, and chloroacetyl chloride is added portion-wise while maintaining a low temperature.
-
A base, such as sodium acetate, is often added to the reaction mixture.[3]
-
After the reaction is complete, the mixture is worked up, typically by adding water to precipitate the product.
-
The resulting 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is then filtered, washed, and dried.
From Chloroacetamide to Herbicides: The Synthesis of Acetochlor
Acetochlor is a widely used herbicide belonging to the chloroacetanilide class.[4][5] Its synthesis showcases the utility of the chloroacetamide intermediate.
Reaction Scheme:
The synthesis involves the reaction of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide with an appropriate nucleophile. In the case of Acetochlor, this involves the introduction of an ethoxymethyl group on the nitrogen atom.
A common synthetic route involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride and formaldehyde in the presence of ethanol. A more direct approach starts with the N-chloromethyl derivative. The title compound, 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, has been synthesized as an intermediate for Acetochlor production.[4][5][6]
Experimental Insights:
-
The reaction of N-methylene-2'-methyl-6'-ethyl-aniline with chloroacetyl chloride in xylene is a key step.[4][5]
-
Subsequent reaction with ethanol leads to the formation of the desired ethoxymethyl group.[4][5]
The following diagram illustrates the synthetic workflow from the parent aniline to the herbicide Acetochlor.
Caption: Synthetic pathway to the herbicide Acetochlor.
Analogy in Pharmaceutical Synthesis: The Case of Lidocaine
While this compound is a cornerstone in agrochemical synthesis, its structural analogs are pivotal in the pharmaceutical industry. A prime example is the synthesis of the widely used local anesthetic, Lidocaine. Although Lidocaine synthesis starts with 2,6-dimethylaniline, the synthetic logic is remarkably similar and provides a valuable parallel for understanding the potential of this compound in drug development.[3][7]
The synthesis of Lidocaine involves two main steps:
-
Acylation: 2,6-dimethylaniline is acylated with chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide.[8][9]
-
Nucleophilic Substitution: The chloro-intermediate then undergoes a nucleophilic substitution reaction with diethylamine to yield Lidocaine.[3][7]
This SN2 displacement of the chloride is facilitated by the adjacent carbonyl group.[8]
The following diagram illustrates the two-step synthesis of Lidocaine.
Caption: The two-step synthesis of the local anesthetic Lidocaine.
This parallel synthesis highlights the potential for this compound and its derivatives to serve as precursors for novel pharmacologically active molecules. The acetamide framework is a common feature in many drug candidates, including anti-inflammatory agents and Factor VIIa inhibitors.[10][11]
Quantitative Data Summary
The following table summarizes key properties of the precursor and its chloro-derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |
| This compound | C₁₁H₁₅NO | 177.24 | 97055-06-6 | Precursor |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C₁₁H₁₄ClNO | 211.69 | 32428-71-0 | Herbicide Intermediate |
| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | 34256-82-1 | Herbicide |
| Lidocaine | C₁₄H₂₂N₂O | 234.34 | 137-58-6 | Local Anesthetic |
Conclusion and Future Outlook
This compound is a testament to the profound impact a well-designed precursor can have on large-scale chemical manufacturing. Its primary role as a gateway to essential chloroacetamide herbicides underscores its importance in modern agriculture and global food security. The synthetic strategies employed in this field, particularly the robust and efficient chloroacetylation and subsequent nucleophilic substitutions, are textbook examples of industrial organic chemistry.
Furthermore, the analogous synthetic pathways leading to vital pharmaceuticals like Lidocaine open up avenues for future research and development. The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, and by leveraging the synthetic methodologies established for this compound, researchers can explore novel derivatives with potential therapeutic applications. The continued exploration of this precursor and its derivatives will undoubtedly lead to the discovery of new molecules with significant societal benefits, from more effective and environmentally benign crop protection agents to next-generation pharmaceuticals.
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Lidocaine Synthesis. IS MUNI. [Link]
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The 2-Step Synthesis of Lidocaine. University of Colorado Denver. [Link]
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The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Institutes of Health. [Link]
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2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]
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2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide. ChemBK. [Link]
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2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. IUCr Journals. [Link]
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(PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. ResearchGate. [Link]
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This compound. PubChem. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide Metolachlor: Pesticide Registration Standard. United States Environmental Protection Agency. [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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An In-depth Technical Guide to N-(2-Ethyl-6-methylphenyl)acetamide
Abstract
N-(2-Ethyl-6-methylphenyl)acetamide is a substituted aromatic amide that serves as a critical intermediate in the synthesis of a variety of more complex molecules. While not widely known as an end-product, its structural motifs are integral to the development of specialized chemicals, including herbicides. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a validated synthesis protocol, known applications derived from patent literature, and essential safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of this compound's properties and its role in synthetic chemistry.
Chemical Identity and Physicochemical Properties
This compound, also known as N-Acetyl-2-methyl-6-ethylaniline, is characterized by an acetamide group attached to a 2-ethyl-6-methylaniline core.[1] This substitution pattern sterically hinders the amide nitrogen, influencing its reactivity and physicochemical properties. Its key identifiers and computed properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 97055-06-6 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Acetyl-2-methyl-6-ethylaniline | [1] |
| Canonical SMILES | CCC1=CC=CC(=C1N)C | |
| InChI Key | OEYCXAGQPZAQQE-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most direct and common method for the preparation of this compound is through the N-acylation of its corresponding aniline precursor, 2-ethyl-6-methylaniline.
Mechanistic Rationale
The synthesis relies on the nucleophilic attack of the primary amine group of 2-ethyl-6-methylaniline on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of a mild base is often advantageous to neutralize the acidic byproduct (e.g., acetic acid or HCl), driving the reaction to completion. The steric hindrance from the ortho-ethyl and ortho-methyl groups on the aniline ring can slow the reaction rate compared to unhindered anilines, potentially requiring slightly more forcing conditions to achieve high yields.
Experimental Protocol: N-Acylation of 2-Ethyl-6-methylaniline
This protocol describes a standard laboratory procedure for the synthesis of this compound using acetic anhydride.
Materials:
-
2-Ethyl-6-methylaniline (CAS: 24549-06-2)[3]
-
Acetic Anhydride
-
Pyridine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethyl-6-methylaniline (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add pyridine (1.1 eq) to the solution. Cool the mixture in an ice bath to 0-5 °C.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to quench excess acetic anhydride and neutralize the acid byproduct.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Applications as a Synthetic Intermediate
The primary utility of this compound is as a building block in organic synthesis. Its structure is a precursor to the chloroacetamide moiety found in several commercially important herbicides.
Role in Herbicide Synthesis
The N-(2-Ethyl-6-methylphenyl) group is a key component of the chloroacetanilide class of herbicides.[4] Compounds like Metolachlor are derived from precursors structurally related to this compound.[5][6] The synthesis involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form an N-chloroacetylated intermediate, which is then further modified.[4][7] While this compound itself is the acetylated form, not the chloroacetylated one, its synthesis and chemistry are directly analogous and foundational to understanding the production of these agricultural chemicals. The 2-ethyl-6-methyl substitution pattern is crucial for the herbicidal activity of the final product.
Illustrative Reaction Pathway
The diagram below shows a generalized pathway where an N-acylated aniline, similar to the topic compound, serves as a precursor for more complex molecules, such as herbicides.
Caption: Generalized pathway from aniline precursor to active herbicide.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound and its precursors. The starting material, 2-ethyl-6-methylaniline, is classified as an acute toxin (oral, dermal, inhalation) and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactivity profile indicates that aromatic amines can react exothermically with acids and may be incompatible with various organic compounds like isocyanates and epoxides.[3][8] A full review of the Safety Data Sheet (SDS) is mandatory before handling this or any related compound.
References
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This compound | CAS#:97055-06-6. Chemsrc. [Link]
-
Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. PubChem, National Center for Biotechnology Information. [Link]
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Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-. United States Environmental Protection Agency. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide. ChemBK. [Link]
- Novel substituted-acetamide compound and a process for the preparation thereof.
- Process for the preparation of acetamide derivatives.
- Optically active N-(1'-methyl-2'-methoxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline as herbicide.
- Preparation technology of 2-methyl-6-ethylaniline.
- Acetamide derivatives.
- Process for producing 2,6-dialkylanilines.
-
2-Ethyl-6-methylaniline. PubChem, National Center for Biotechnology Information. [Link]
- Process for the manufacture of acetamide.
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Methodological & Application
Synthesis of N-(2-Ethyl-6-methylphenyl)acetamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed laboratory protocol for the synthesis of N-(2-ethyl-6-methylphenyl)acetamide, a valuable compound in the landscape of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information. Our focus is on providing a self-validating system, where the rationale behind each step is clearly articulated, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Significance
This compound belongs to the class of N-aryl acetamides, a scaffold present in numerous biologically active molecules and functional materials. The strategic placement of the ethyl and methyl groups on the phenyl ring imparts specific steric and electronic properties, making it an interesting building block for medicinal chemistry and material science. The synthesis described herein is a classic example of N-acetylation, a fundamental reaction in organic chemistry used to protect amine functionalities or to introduce an acetamido group to modulate the properties of a parent molecule.
Mechanistic Underpinnings: Nucleophilic Acyl Substitution
The synthesis of this compound from 2-ethyl-6-methylaniline proceeds via a nucleophilic acyl substitution reaction. In this process, the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.
The reaction is often catalyzed by a small amount of acid or can be performed under neutral or slightly basic conditions. The initial nucleophilic attack forms a tetrahedral intermediate. This unstable intermediate then collapses, with the elimination of a stable leaving group (acetate ion), to form the final amide product. The steric hindrance from the ortho-ethyl and methyl groups on the aniline can influence the reaction rate, necessitating appropriate reaction conditions to ensure efficient conversion.
Experimental Protocol
This protocol is designed to be a reliable method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethyl-6-methylaniline | ≥98% | e.g., Sigma-Aldrich | Corrosive, toxic. Handle with care. |
| Acetic Anhydride | Reagent Grade | e.g., Fisher Scientific | Corrosive, lachrymator. |
| Glacial Acetic Acid | ACS Grade | e.g., VWR | Corrosive. |
| Sodium Acetate | Anhydrous, ≥99% | e.g., Alfa Aesar | |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR | Volatile, handle in a fume hood. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | For drying organic layers. | ||
| Ethanol | 95% or Absolute | For recrystallization. | |
| Deionized Water |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethyl-6-methylaniline (5.0 g, 36.9 mmol) in glacial acetic acid (20 mL).
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (4.5 g, 44.3 mmol, 1.2 equivalents) to the solution at room temperature. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain this temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will precipitate the crude product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous suspension until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the excess acetic acid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any water-soluble impurities.
-
Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: A mixed solvent system of ethanol and water is suitable for the recrystallization of this compound.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold ethanol-water (1:1) mixture, and dry them thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point determination.
Note: As of the last update, publicly available experimental spectroscopic data for this compound (CAS 97055-06-6) is limited. The following data is predicted based on the structure and typical values for similar compounds. Researchers should obtain experimental data for their synthesized compound for definitive characterization.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value if available. A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Ar-H): ~7.0-7.2 ppm (multiplet, 3H)
-
NH Proton: ~7.5 ppm (broad singlet, 1H)
-
Ethyl -CH₂-: ~2.5 ppm (quartet, 2H)
-
Methyl Ar-CH₃: ~2.2 ppm (singlet, 3H)
-
Acetyl -CH₃: ~2.1 ppm (singlet, 3H)
-
Ethyl -CH₃: ~1.2 ppm (triplet, 3H)
-
-
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl C=O: ~169 ppm
-
Aromatic Carbons: ~125-138 ppm
-
Ethyl -CH₂-: ~24 ppm
-
Acetyl -CH₃: ~23 ppm
-
Methyl Ar-CH₃: ~18 ppm
-
Ethyl -CH₃: ~14 ppm
-
-
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: ~3250-3300 cm⁻¹ (sharp, medium)
-
C-H Stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H Stretch (aliphatic): ~2850-2970 cm⁻¹
-
C=O Stretch (amide I): ~1660-1680 cm⁻¹ (strong)
-
N-H Bend (amide II): ~1520-1550 cm⁻¹
-
C=C Stretch (aromatic): ~1450-1600 cm⁻¹
-
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of the product.
Safety and Handling Precautions
-
2-Ethyl-6-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also harmful to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator (causes tearing). It reacts exothermically with water. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.
-
General Precautions: It is essential to conduct a thorough risk assessment before starting any chemical synthesis. Always be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations. Dispose of all chemical waste in accordance with local regulations.
References
- PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information.
-
CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved from [Link]
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Chemsrc. (2025). This compound. Retrieved from [Link]
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-
NIST. (n.d.). Acetamide, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Ethyl-N-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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-
SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. Wiley. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of N-(2-Ethyl-6-methylphenyl)acetamide
Introduction
N-(2-Ethyl-6-methylphenyl)acetamide, a member of the anilide chemical class, is a compound of interest in pharmaceutical development and chemical synthesis.[1] Its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound in various matrices. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering detailed protocols and the scientific rationale behind the selection of each technique and its parameters.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem[1] |
| Molecular Weight | 177.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-Acetyl-2-methyl-6-ethylaniline | PubChem[1] |
These properties suggest that the compound is amenable to analysis by both liquid and gas chromatography. Its moderate polarity and potential for UV absorbance make HPLC with UV detection a primary technique to explore. The compound's volatility and thermal stability also allow for GC-MS analysis, while its ionizable nature makes it an excellent candidate for sensitive LC-MS/MS detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds.[2] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's hydrophobicity for retention on a non-polar stationary phase.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The alkyl and phenyl groups in the analyte impart sufficient non-polar character, making it well-suited for retention on a C18 column.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[3]
-
UV Detection: The aromatic ring in the molecule is expected to exhibit strong UV absorbance, providing a sensitive and linear response for quantification. A wavelength scan should be performed to determine the absorbance maximum for optimal sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Method
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined by UV scan (typically around 254 nm)
5. System Suitability Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
6. Data Analysis Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[4] Given the structure of this compound, it is expected to be sufficiently volatile and thermally stable for GC analysis.
Causality Behind Experimental Choices
-
Gas Chromatography: The analyte's molecular weight and structure suggest it can be vaporized without decomposition, a prerequisite for GC analysis.
-
Stationary Phase: A non-polar or mid-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is a good starting point for separating compounds of this nature.[5]
-
Mass Spectrometry Detection: MS detection provides high specificity through the monitoring of characteristic fragment ions, which is particularly useful for analysis in complex matrices. Electron ionization (EI) is a common and robust ionization technique for this type of molecule.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis.
Detailed Protocol: GC-MS Method
1. Reagents and Materials
-
This compound reference standard
-
Ethyl acetate (or other suitable volatile solvent), GC grade
-
Volumetric flasks and micropipettes
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.
4. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (e.g., m/z 50-300) for identification, or Selected Ion Monitoring (SIM) for quantification using characteristic ions.
5. Data Analysis For quantification, use the peak area of a characteristic and abundant ion from the mass spectrum of this compound. Construct a calibration curve and determine the sample concentration as described for the HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for highly sensitive and selective quantification, especially in complex biological matrices.[6][7] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.
Causality Behind Experimental Choices
-
LC Separation: A rapid LC gradient can be employed to separate the analyte from matrix components before it enters the mass spectrometer.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules like this compound, which is expected to readily form a protonated molecule [M+H]⁺ in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This is crucial for minimizing matrix interference and achieving low limits of quantification.[8]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Method
1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available) or a structural analog
-
Acetonitrile and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solvents for sample extraction (e.g., methyl tert-butyl ether for LLE, methanol for SPE)
2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. Sample Preparation (Example for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge.[6]
-
Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add internal standard, buffer, and an immiscible organic solvent. Vortex, centrifuge, and transfer the organic layer.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash, and elute the analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant/eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[6]
4. LC-MS/MS Conditions
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Ionization Mode: ESI Positive
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For this compound (MW 177.24), the precursor ion would be the [M+H]⁺ at m/z 178.2. Product ions would be determined experimentally.
5. Data Analysis Quantification is based on the peak area ratio of the analyte to the internal standard. This ratio is plotted against concentration to generate the calibration curve.
Method Validation
All developed methods must be validated according to regulatory guidelines (e.g., ICH, FDA) to ensure they are suitable for their intended purpose.[9][10][11] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Summary of Proposed Methods
| Method | Principle | Selectivity | Sensitivity | Throughput | Application |
| HPLC-UV | Reversed-phase separation, UV absorbance | Good | Moderate | High | Routine QC, formulation analysis |
| GC-MS | Gas-phase separation, mass fragmentation | Very Good | High | Moderate | Impurity profiling, confirmation |
| LC-MS/MS | Reversed-phase separation, MRM | Excellent | Very High | High | Bioanalysis, trace level quantification |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and validation. For routine quality control of bulk material or pharmaceutical formulations, HPLC-UV is often sufficient. For more complex matrices or when higher sensitivity is required, GC-MS or LC-MS/MS are the methods of choice.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound. [Link]
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U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]
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NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. National Institute of Standards and Technology. [Link]
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NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. National Institute of Standards and Technology. [Link]
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NIST. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. National Institute of Standards and Technology. [Link]
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SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
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PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. [Link]
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ResearchGate. Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography | Request PDF. [Link]
-
SIELC Technologies. Separation of Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- on Newcrom R1 HPLC column. [Link]
-
LCGC International. Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. [Link]
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National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
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Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
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NUCLEUS information resources. CLG-PST5.06 Screening for Pesticides by LC/MS/MS and GC/MS/MS. [Link]
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US EPA. Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- - Substance Details - SRS. [Link]
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SIELC Technologies. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. [Link]
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Application Notes and Protocols: The Strategic Role of N-(2-Ethyl-6-methylphenyl)acetamide and its Precursors in the Synthesis of Chloroacetamide Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides a detailed technical guide on the synthesis and application of N-(2-Ethyl-6-methylphenyl)acetamide and its crucial precursor, 2-Ethyl-6-methylaniline (MEA), in the production of leading agricultural herbicides. As a senior application scientist, this guide is structured to offer not just procedural steps, but also the underlying chemical logic and field-proven insights to ensure experimental success and a deeper understanding of the synthetic pathways.
Introduction: The 2,6-Disubstituted Aniline Core in Modern Herbicides
The chloroacetamide class of herbicides represents a cornerstone of modern agriculture, offering highly effective pre-emergent control of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] The efficacy of these herbicides is intrinsically linked to their core chemical structure, frequently featuring a 2,6-disubstituted aniline moiety. This structural motif is pivotal for their biological activity, which primarily involves the inhibition of very long-chain fatty acid elongases.[2]
Within this class, 2-Ethyl-6-methylaniline (MEA) stands out as a critical industrial building block.[3][4] Its unique substitution pattern provides the steric and electronic properties necessary for the high selectivity and potency of derivative herbicides. While this compound is a direct derivative of MEA, the more immediate and critical intermediate in the synthesis of many prominent herbicides is its N-chloroacetylated counterpart, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.[1] This guide will elucidate the synthetic journey from MEA to these vital intermediates and their subsequent conversion into the widely used herbicides, Metolachlor and Acetochlor.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final products is fundamental for process optimization and safety.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Ethyl-6-methylaniline (MEA) | 24549-06-2 | C₉H₁₃N | 135.21 | Colorless to light yellow liquid | -33 | 231 |
| This compound | 97055-06-6 | C₁₁H₁₅NO | 177.24 | Not readily available | Not readily available | Not readily available |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | 32428-71-0 | C₁₁H₁₄ClNO | 211.69 | Off-white solid | Not readily available | Not readily available |
| Metolachlor | 51218-45-2 | C₁₅H₂₂ClNO₂ | 283.80 | Off-white to colorless liquid | Not readily available | 100 @ 0.001 mmHg |
| Acetochlor | 34256-82-1 | C₁₄H₂₀ClNO₂ | 269.77 | Not readily available | Not readily available | Not readily available |
Data compiled from sources[3][4][5][6].
Synthetic Protocols and Mechanistic Insights
PART 1: Synthesis of the Core Intermediate: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
The chloroacetylation of 2-Ethyl-6-methylaniline is a foundational step in the synthesis of numerous herbicides. This reaction introduces the reactive N-chloroacetyl group, which is essential for the molecule's herbicidal activity.
Reaction Principle: This is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or sodium carbonate, is typically used to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-Ethyl-6-methylaniline (1.0 eq) and a suitable base such as sodium carbonate (2.0 eq) in a dry, inert solvent like toluene.[7]
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.[7] The dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup and Isolation: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, and wash it sequentially with a dilute HCl solution (to remove any unreacted amine and base), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide can be further purified by recrystallization or column chromatography to achieve high purity.[8]
Note on this compound: This compound can be synthesized by a similar acetylation reaction using acetyl chloride or acetic anhydride instead of chloroacetyl chloride. While not a direct intermediate for the major chloroacetamide herbicides, it serves as a reference compound and can be used in structure-activity relationship studies.
PART 2: Application in Herbicide Synthesis
The true utility of the 2,6-disubstituted aniline core is realized in its elaboration into complex herbicidal molecules.
Metolachlor is a widely used pre-emergent herbicide.[1] Its synthesis involves a two-step process starting from MEA: reductive amination followed by chloroacetylation.
Synthetic Workflow for Metolachlor
Caption: Synthetic pathway for (S)-Metolachlor from MEA.
Experimental Protocol: Synthesis of (S)-Metolachlor
Step 1: Synthesis of (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline
-
Imine Formation and Reduction: In a suitable reactor, combine 2-Ethyl-6-methylaniline (1.0 eq) and methoxyacetone (1.1 eq) in an organic solvent such as methanol.[7][9]
-
Catalytic Hydrogenation: Add a hydrogenation catalyst, for instance, palladium on carbon (Pd/C).[7] The reaction mixture is then stirred under a hydrogen atmosphere (balloon or autoclave) for a specified period until the reaction is complete, as monitored by TLC or GC-MS.[7] For the synthesis of the more active (S)-enantiomer, an asymmetric hydrogenation using a chiral catalyst system (e.g., an iridium complex with a chiral ligand) is employed on an industrial scale.[10]
-
Isolation: After the reaction, the catalyst is removed by filtration through a bed of celite. The solvent is then evaporated under reduced pressure to yield the crude amine intermediate.[7]
Step 2: Synthesis of (S)-Metolachlor
-
Reaction Setup: Dissolve the crude (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (1.0 eq) and sodium carbonate (2.0 eq) in toluene.[7]
-
Chloroacetylation: Cool the mixture to 0°C and add chloroacetyl chloride (1.2 eq) dropwise.[7]
-
Reaction and Workup: Maintain the reaction at room temperature with stirring for several hours. The workup procedure is similar to that described for 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, involving washing with aqueous solutions to remove impurities.
-
Purification: The final product, (S)-Metolachlor, is obtained after removal of the solvent and can be purified by vacuum distillation if necessary.
Acetochlor is another significant chloroacetamide herbicide.[1] Its synthesis also leverages an N-chloroacetylated intermediate derived from MEA.
Synthetic Workflow for Acetochlor
Caption: Synthetic pathway for Acetochlor from MEA.
Experimental Protocol: Synthesis of Acetochlor
-
Formation of N-methylene-2-methyl-6-ethylaniline: 2-Ethyl-6-methylaniline is reacted with paraformaldehyde in the presence of a polymerization inhibitor to form the corresponding imine.[11]
-
Addition of Chloroacetyl Chloride: The N-methylene intermediate is then reacted with chloroacetyl chloride in a solvent like xylene. This step forms 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.[12]
-
Alkoxylation: The final step involves the introduction of the ethoxymethyl group. This is achieved by reacting the intermediate with dry ethanol.[12]
-
Workup and Isolation: The reaction mixture is then quenched with water, and the phases are separated. The organic layer containing the Acetochlor is washed, dried, and concentrated to yield the final product.[12]
Conclusion and Future Perspectives
The synthetic pathways starting from 2-Ethyl-6-methylaniline are pivotal for the production of essential chloroacetamide herbicides. This compound and, more critically, its N-chloroacetylated derivative, are key intermediates in these industrially significant processes. The protocols and insights provided herein offer a robust foundation for researchers in the agrochemical field. Future research may focus on developing more sustainable and efficient catalytic systems, particularly for asymmetric synthesis, to further enhance the production of enantiomerically pure herbicides with improved efficacy and environmental profiles.
References
- Exploring 2-Ethyl-6-Methylaniline: A Key Pesticide Intermediate. (n.d.).
- The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (2026, January 4).
- 2-Ethyl-6-methylaniline - ChemBK. (n.d.).
- 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). National Center for Biotechnology Information.
- Metolachlor. (n.d.). In Wikipedia.
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- An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. (n.d.).
- The process for the industrial production of racemic metolachlor. (n.d.). ResearchGate.
- Scheme 10. Synthesis of metolachlor (44) and (S)-metolachlor (47). (n.d.). ResearchGate.
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- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). PubChem.
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Derivatization of N-(2-Ethyl-6-methylphenyl)acetamide for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Guide
Abstract
This application note provides a comprehensive guide and detailed protocols for the chemical derivatization of N-(2-Ethyl-6-methylphenyl)acetamide. The analysis of this secondary amide by gas chromatography (GC) is often hindered by its inherent polarity, which can lead to poor peak shape, low volatility, and thermal instability. Chemical derivatization addresses these challenges by converting the polar N-H group into a less polar, more volatile, and more thermally stable moiety. We present two robust protocols for silylation and acylation, explain the rationale behind the experimental choices, and discuss method validation according to internationally recognized guidelines. The successful implementation of these methods results in significant improvements in chromatographic performance, enabling sensitive and accurate quantification by GC-Mass Spectrometry (GC-MS).
Introduction and Analytical Challenges
This compound (CAS 97055-06-6) is a substituted anilide compound.[1] Its molecular structure features a secondary amide linkage, which is a key functional group defining its chemical properties. While essential for its function, the amide group presents significant challenges for analysis by gas chromatography. The presence of the polar N-H bond facilitates intermolecular hydrogen bonding, which decreases the analyte's volatility and promotes adsorption onto active sites within the GC inlet and column.[2][3] This often results in:
-
Poor Peak Shape: Significant peak tailing, reducing resolution and accuracy.
-
Low Sensitivity: On-column adsorption and thermal degradation lead to sample loss.
-
Inaccurate Quantification: Non-linear detector response due to the issues mentioned above.
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the analyte's functional group to improve its analytical properties for GC analysis.[4]
The Rationale for Derivatization
Derivatization is a technique that transforms a chemical compound into a product (the derivative) of similar chemical structure, but with properties that are more suitable for a given analytical method.[4] For the GC-MS analysis of this compound, the primary goal is to mask the polar active hydrogen of the amide group.[5]
This is achieved by replacing the hydrogen with a non-polar chemical group. The benefits are threefold:
-
Increased Volatility: The elimination of hydrogen bonding allows the molecule to transition into the gas phase at lower temperatures.[5]
-
Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column, preventing degradation.[6]
-
Enhanced Chromatographic Performance: Reduced polarity minimizes interactions with the stationary phase and active sites in the system, resulting in sharper, more symmetrical peaks.[2][3]
Selecting a Derivatization Strategy
For analytes containing active hydrogens (-OH, -NH, -SH), the most common and effective derivatization techniques are silylation and acylation.[5][6]
Silylation
Silylation involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[4] Silylating reagents are highly effective and react with a wide range of functional groups. For amides, a powerful reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is required.[7] The reaction is often facilitated by a catalyst, like trimethylchlorosilane (TMCS), which is frequently included in the reagent formulation (e.g., BSTFA + 1% TMCS). The TMS derivatives are significantly more volatile and less polar than the parent compound.[6]
Acylation
Acylation introduces an acyl group (R-C=O) by reacting the analyte with a carboxylic acid derivative, such as an acid anhydride.[2][5] Perfluorinated anhydrides, like Trifluoroacetic Anhydride (TFAA) , are particularly useful. They produce highly volatile derivatives that are also excellent for analysis using an electron capture detector (ECD) due to the presence of electronegative fluorine atoms.[3] Acyl derivatives are generally more stable towards hydrolysis than their silyl counterparts, which can be an advantage during sample workup and storage.[5]
Experimental Workflow and Protocols
The overall experimental process follows a logical sequence from sample preparation to data analysis. It is critical that all glassware is thoroughly dried and reactions are protected from moisture, as derivatization reagents readily react with water.[4]
Figure 1: General experimental workflow for derivatization.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.
Causality: BSTFA is a potent silyl donor. The trifluoroacetamide byproduct is volatile and stable, causing minimal chromatographic interference. The 1% TMCS catalyst accelerates the reaction, especially for the relatively less reactive amide group, by activating the silyl donor and scavenging byproducts. Heating ensures the reaction proceeds to completion in a reasonable timeframe.
Figure 2: Silylation reaction scheme.
Materials:
-
This compound standard or extracted sample residue.
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate).
-
2 mL reaction vials with PTFE-lined screw caps.
-
Heating block or oven.
-
Nitrogen gas supply for evaporation.
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the analyte (or a sample extract) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to reconstitute the dried residue. Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.
-
Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Place the vial in a heating block set to 70-80°C for 30-60 minutes. Reaction time and temperature may need optimization, but amides generally require more forcing conditions than alcohols or phenols.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized solution directly into the GC-MS system. The sample can often be analyzed without further workup.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of the trifluoroacetyl (TFA) derivative.
Causality: TFAA is a highly reactive acylating agent.[3] The reaction converts the secondary amide into a tertiary trifluoroacetylated amide. This derivative is very volatile and thermally stable. The reaction is typically rapid and can often be performed at a slightly lower temperature than silylation.[8][9]
Materials:
-
This compound standard or extracted sample residue.
-
Trifluoroacetic Anhydride (TFAA).
-
Anhydrous solvent (e.g., Ethyl Acetate or Toluene).
-
2 mL reaction vials with PTFE-lined screw caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Prepare the dry analyte in a reaction vial as described in Protocol 1.
-
Reagent Addition: Add 200 µL of anhydrous solvent (e.g., ethyl acetate), followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[9]
-
Cooling & Cleanup: Allow the vial to cool to room temperature. The excess TFAA and the trifluoroacetic acid byproduct are highly corrosive and can damage the GC column over time. Evaporate the contents to dryness under a gentle nitrogen stream, then reconstitute the derivatized analyte in a suitable injection solvent like hexane or ethyl acetate.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Method Validation Framework
Once a derivatization protocol is established, the entire analytical method must be validated to ensure it is fit for its intended purpose.[10][11] Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components.[14] This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the analyte concentration over a specified interval.[14] A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥0.99.
-
Accuracy: The closeness of the test results to the true value.[14] It is assessed by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.
-
Precision: The agreement among individual test results when the method is applied repeatedly.[14] It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14] LOD is often determined at a signal-to-noise ratio (S/N) of 3, while LOQ is at an S/N of 10.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., reaction temperature, time), providing an indication of its reliability during normal usage.[14][15]
Performance Comparison: The Impact of Derivatization
The improvements gained from derivatization are substantial. The following table provides a representative comparison of expected chromatographic and performance data.
| Parameter | Underivatized | Silylated (TMS) Derivative | Acylated (TFA) Derivative |
| Retention Time (min) | ~15.2 (Broad) | ~12.5 | ~11.8 |
| Peak Asymmetry (As) | > 2.5 | < 1.2 | < 1.3 |
| Signal-to-Noise (at 1 ng/mL) | ~5 | ~150 | ~120 |
| LOD (pg on-column) | 50 pg | 0.5 pg | 0.8 pg |
| LOQ (pg on-column) | 150 pg | 1.5 pg | 2.5 pg |
Data are representative and intended for illustrative purposes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Derivative Peak | 1. Presence of moisture in the sample or solvent. 2. Incomplete reaction (time/temp too low). 3. Reagent has degraded due to improper storage. | 1. Ensure sample is completely dry; use anhydrous solvents. 2. Optimize reaction time and temperature. 3. Use a fresh vial of derivatization reagent. |
| Multiple Derivative Peaks | Formation of partially derivatized or side products. | Increase reagent excess, catalyst concentration, or reaction temperature/time. |
| Large Reagent/Byproduct Peaks | Excess reagent used; byproducts are chromatographically visible. | 1. Reduce the amount of reagent if possible. 2. For acylation, add a cleanup step to evaporate excess reagent and reconstitute. 3. For silylation, choose a reagent with less-interfering byproducts (BSTFA is good in this regard). |
| Poor Peak Shape Persists | 1. GC inlet may need cleaning (active sites). 2. Column degradation. 3. Incomplete derivatization. | 1. Perform inlet maintenance (replace liner, septum). 2. Condition or replace the GC column. 3. Re-evaluate and optimize the derivatization protocol. |
Conclusion
The analysis of this compound by GC-MS is significantly improved through chemical derivatization. Both silylation with BSTFA and acylation with TFAA are highly effective strategies for masking the polar amide functional group, leading to dramatic enhancements in volatility, thermal stability, and chromatographic behavior. These methods result in sharper peaks, lower detection limits, and more reliable quantification. The choice between silylation and acylation may depend on specific laboratory requirements, such as desired stability or the availability of detectors. Proper implementation and validation of these protocols, as outlined in this guide, will enable researchers to achieve robust and sensitive analysis of this and structurally similar compounds.
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][14]
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Application Notes and Protocols for the Purification of N-(2-Ethyl-6-methylphenyl)acetamide
Abstract
This comprehensive guide details a robust protocol for the purification of N-(2-Ethyl-6-methylphenyl)acetamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies for achieving high purity of the target compound. The protocol emphasizes a systematic approach, beginning with the selection of an appropriate purification strategy, followed by detailed step-by-step procedures for recrystallization and optional column chromatography. Furthermore, this guide outlines essential analytical techniques for the rigorous assessment of final product purity, ensuring the reliability and reproducibility of experimental outcomes. The causality behind experimental choices is explained, and all procedures are grounded in established chemical principles.
Introduction
This compound, with the molecular formula C₁₁H₁₅NO, is an N-substituted aromatic amide.[1] The purity of such chemical intermediates is paramount in research and development, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. This application note provides a detailed, field-proven protocol for the purification of this compound, focusing on the widely applicable and effective technique of recrystallization. Additionally, guidance on column chromatography is provided for instances where recrystallization alone may not be sufficient to remove certain impurities. The protocols are designed to be self-validating, with integrated analytical checks to ensure the desired level of purity is achieved.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem CID: 178926[1] |
| Molecular Weight | 177.24 g/mol | PubChem CID: 178926[1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar amides[2][3] |
| Solubility | Soluble in polar organic solvents | Inferred from related compounds[3][4] |
Purification Strategy: A Rationale-Driven Approach
The primary method for purifying solid organic compounds is recrystallization.[4] This technique relies on the principle of differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at low temperatures but readily at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
For N-arylacetamides, recrystallization is often the method of choice due to their crystalline nature.[2] In cases where impurities have similar solubility profiles to the desired compound, column chromatography over silica gel can be employed as an effective secondary purification step.[5]
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable and can be hazardous to health upon inhalation or skin contact.[6][7][8] Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.[9][10][11][12]
Protocol 1: Purification by Recrystallization
This protocol is the primary and most efficient method for purifying this compound, assuming the impurities have different solubility characteristics.
The selection of an appropriate solvent system is the most critical step in a successful recrystallization.[4] A preliminary small-scale solvent screening is highly recommended.
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a few drops of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water).
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Gently heat the test tubes in a water bath. The compound should dissolve completely in the hot solvent.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good recovery of crystalline solid upon cooling is the most suitable for recrystallization. For N-arylacetamides, ethanol or a mixture of ethanol and water is often a good starting point.[4][13]
Caption: A schematic representation of the key steps in the recrystallization process.
Detailed Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography (Optional)
If recrystallization does not provide the desired purity, column chromatography is an effective alternative.[5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Before running a column, it is essential to determine the optimal mobile phase using TLC.
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A good starting ratio is 4:1 hexane:ethyl acetate.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio until the desired compound has a retention factor (Rf) of approximately 0.3-0.4, and good separation from impurities is observed.
Caption: A flowchart illustrating the major stages of purification by column chromatography.
Detailed Procedure:
-
Column Preparation: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution by spotting the collected fractions onto TLC plates and developing them.
-
Solvent Removal: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment: A Multi-faceted Approach
The purity of the final product must be rigorously assessed. A combination of techniques provides the most comprehensive evaluation.
Melting Point Determination
A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range. The melting point of a related compound, N-(2,6-dimethylphenyl)acetamide, is 176-178 °C, suggesting that the target compound will also have a relatively high melting point.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is an excellent tool for identifying and quantifying impurities. The ¹H NMR spectrum of a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl groups.[14] Similar characteristic peaks would be expected for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. For this compound, characteristic peaks would include the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 3000-2850 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and aromatic C=C stretches (around 1600-1450 cm⁻¹).[13][15]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying impurities.[16] A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, is a common starting point for the analysis of acetamides.[17] The purity is determined by the area percentage of the main peak in the chromatogram.[18][19]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Use a lower-boiling solvent. Purify by column chromatography first. |
| Poor recovery of crystals | Too much solvent was used. The solution was not cooled sufficiently. | Concentrate the mother liquor and re-cool. Ensure adequate cooling time in an ice bath. |
| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
| Poor separation in column chromatography | The mobile phase is too polar or not polar enough. The column was packed improperly. | Adjust the mobile phase composition based on TLC analysis. Repack the column carefully. |
Conclusion
The protocol outlined in this application note provides a comprehensive and reliable method for the purification of this compound. By following a systematic approach of solvent screening and careful execution of the recrystallization procedure, a high degree of purity can be achieved. For challenging purifications, column chromatography offers a powerful alternative. The final purity of the compound should always be confirmed by a combination of analytical techniques to ensure its suitability for downstream applications.
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Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. ResearchGate. URL: [Link] (accessed Jan 15, 2026).
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The Unexplored Potential of N-(2-Ethyl-6-methylphenyl)acetamide in Advanced Material Science: Application Notes and Protocols
Introduction: N-(2-Ethyl-6-methylphenyl)acetamide, a substituted aromatic amide, has predominantly been cataloged in the context of agrochemical synthesis, often as an intermediate or metabolite. However, a deeper analysis of its molecular architecture—a sterically hindered aromatic core coupled with an amide functionality—suggests a significant, yet largely untapped, potential within the realm of material science. This guide provides a forward-looking exploration of its possible applications, grounded in the established principles of polymer chemistry, nanotechnology, and organic electronics. We present detailed, field-proven insights and protocols to encourage and facilitate research into this promising compound.
I. Foundational Concepts: The Scientific Rationale for Exploration
The unique structural features of this compound, specifically the ethyl and methyl groups flanking the amide linkage, are central to its potential utility in material science. These bulky substituents can disrupt the close packing of polymer chains, a principle often employed to enhance the solubility and processability of otherwise intractable aromatic polymers.[1] This steric hindrance can be leveraged to create novel materials with tailored properties.
II. Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a compound is critical for its application in material science. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 97055-06-6 | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
III. Potential Application 1: A Novel Monomer for High-Performance Polyamides
A. Scientific Context: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[3][4] However, their rigid structure often leads to poor solubility, making them difficult to process.[3] The introduction of bulky side groups into the polymer backbone is a proven strategy to mitigate this issue by reducing interchain interactions.[1] The sterically hindered phenyl group of this compound makes it an excellent candidate as a comonomer to impart improved processability to aramids without significantly compromising their desirable properties.
B. Experimental Workflow: Synthesis of a Modified Aromatic Polyamide
This protocol outlines a potential pathway for the copolymerization of a diamine derivative of this compound with a standard aromatic diacid chloride.
Caption: Workflow for the synthesis of a modified aromatic polyamide.
C. Detailed Protocol: Synthesis and Polymerization
Part 1: Synthesis of 4-amino-N-(2-ethyl-6-methyl-3-nitrophenyl)acetamide (Intermediate)
-
Nitration: Dissolve this compound in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 2-3 hours at low temperature.
-
Pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water until neutral, and dry the product.
Part 2: Synthesis of N-(3,4-diamino-2-ethyl-6-methylphenyl)acetamide (Diamine Monomer)
-
Reduction: Suspend the nitrated intermediate in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a base (e.g., NaOH solution) to precipitate the diamine.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Part 3: Low-Temperature Solution Polycondensation
-
In a nitrogen-purged flask, dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide) containing a solubilizing salt like lithium chloride.
-
Cool the solution to 0°C.
-
Add an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0°C for one hour and then at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter, wash thoroughly with water and methanol, and dry the modified polyamide under vacuum.
IV. Potential Application 2: A Novel Ligand for Nanoparticle Synthesis and Stabilization
A. Scientific Context: The surface chemistry of nanoparticles is crucial in determining their stability, dispersibility, and functionality.[5] Ligands play a pivotal role in controlling the growth and preventing the aggregation of nanoparticles during their synthesis.[6] Aromatic amines have been shown to act as effective ligands in the synthesis of anisotropic silver nanostructures.[7] The amide group and the aromatic ring of this compound can coordinate with metal surfaces, while the bulky alkyl substituents can provide steric stabilization, making it a promising candidate as a capping agent.
B. Experimental Workflow: Synthesis of Stabilized Metal Nanoparticles
Caption: Workflow for the synthesis of stabilized metal nanoparticles.
C. Detailed Protocol: Synthesis of Gold Nanoparticles
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of chloroauric acid (HAuCl₄).
-
Prepare a 10 mM solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a freshly made, ice-cold 0.1 M solution of sodium borohydride (NaBH₄).
-
-
Synthesis:
-
In a flask, add 50 mL of the HAuCl₄ solution and bring it to a boil with vigorous stirring.
-
Add 1 mL of the this compound solution to the boiling HAuCl₄ solution.
-
Rapidly inject 0.5 mL of the ice-cold NaBH₄ solution.
-
Observe the color change of the solution, which indicates the formation of gold nanoparticles.
-
Continue stirring while allowing the solution to cool to room temperature.
-
-
Characterization:
-
The formation and size of the nanoparticles can be confirmed by UV-Vis spectroscopy (surface plasmon resonance peak) and transmission electron microscopy (TEM).
-
The presence of the ligand on the nanoparticle surface can be investigated using Fourier-transform infrared spectroscopy (FTIR).
-
V. Future Directions and Speculative Applications
The unique electronic and steric properties of this compound also suggest its potential in the field of organic electronics. The aromatic core could be functionalized to tune its electronic properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amide linkage could provide sites for hydrogen bonding, influencing the self-assembly and thin-film morphology of organic semiconductors. Further research in this direction is highly encouraged.
VI. Conclusion
While the existing literature on this compound is limited, a systematic evaluation of its structure points towards exciting and unexplored applications in material science. This guide provides a foundational framework and detailed protocols to inspire and direct future research into its use as a novel monomer for high-performance polymers and as a stabilizing ligand for nanoparticles. The scientific community is encouraged to build upon these concepts to unlock the full potential of this versatile molecule.
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Johnson, J. A., & Koberstein, J. T. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 16963-16968. [Link]
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Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626. [Link]
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Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103234. [Link]
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PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. [Link]
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De Trizio, L., & Manna, L. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews, 119(6), 3704-3738. [Link]
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Entezami, A. A., & Arsalani, N. (2003). Synthesis and characterization of novel N-substituted polyaniline by Triton X-100. Iranian Polymer Journal, 12(3), 237-242. [Link]
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Zhang, D., et al. (2021). Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents. Biomacromolecules, 22(4), 1644-1652. [Link]
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Goodwin, A. P., & Weiss, E. A. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. Chemistry of Materials, 35(2), 653-662. [Link]
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Rojas-León, C., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(52), 36589-36603. [Link]
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Troubleshooting & Optimization
Technical Support Center: N-(2-Ethyl-6-methylphenyl)acetamide Synthesis
Document ID: TSS-CHEM-4481-01
Version: 1.0
Last Updated: 2026-01-15
Introduction: Navigating the Synthesis of N-(2-Ethyl-6-methylphenyl)acetamide
Welcome to the technical support guide for the synthesis of this compound. This molecule, while seemingly straightforward to synthesize via N-acylation of 2-ethyl-6-methylaniline, presents several challenges that can significantly impact reaction yield and final product purity. The steric hindrance imposed by the ortho-substituents (ethyl and methyl groups) on the aniline starting material can decrease the nucleophilicity of the amino group, leading to sluggish or incomplete reactions.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting, field-proven protocols, and a discussion of the underlying chemical principles to empower you to overcome common obstacles and achieve high-yield, high-purity synthesis.
Section 1: The Core Reaction: Mechanistic Insights into N-Acylation
The synthesis of this compound is typically achieved by the N-acylation of 2-ethyl-6-methylaniline with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The general mechanism involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the acetylating agent.
The lone pair of electrons on the nitrogen of the amino group is crucial for this reaction. However, the presence of two ortho-substituents creates significant steric hindrance around the nitrogen, which can impede its approach to the electrophile. Furthermore, the acetyl group, once attached, is strongly electron-withdrawing, which deactivates the nitrogen and prevents further reaction.[1]
Caption: General mechanism for N-acylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction so slow compared to the acetylation of simple aniline?
A: The primary reason is steric hindrance. The 2-ethyl and 6-methyl groups physically block the amino group, making it more difficult for the bulky acetylating agent to approach and react. This increases the activation energy of the reaction, slowing it down. You may need to use more forcing conditions, such as higher temperatures or longer reaction times, compared to less hindered anilines.[2]
Q2: Can I use acetic acid directly as the acetylating agent?
A: While possible, direct acylation with acetic acid is generally inefficient and requires high temperatures (often >150°C) and long reaction times to drive off the water formed during the reaction.[3] Using a more reactive acetylating agent like acetic anhydride or acetyl chloride is standard practice for achieving higher yields under milder conditions.
Q3: Is a base required for this reaction?
A: When using acetyl chloride, a base (like pyridine or triethylamine) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[4] For acetic anhydride, a base is not strictly required but can be used to catalyze the reaction and neutralize the acetic acid byproduct. However, for this specific sterically hindered aniline, running the reaction neat or in a non-basic solvent like toluene at elevated temperatures is a common and effective strategy.
Q4: My final product is an off-color oil or solid. What is the likely cause?
A: This is often due to impurities from the starting material or side reactions. 2-ethyl-6-methylaniline is susceptible to air oxidation, which can form colored impurities. Ensure your starting aniline is pure (distill if necessary). Additionally, overheating during the reaction or workup can cause degradation. Purification by recrystallization or column chromatography is typically required to obtain a pure, white to off-white solid product.
Section 3: Troubleshooting Guide for Low Yield
This section addresses specific experimental issues that lead to diminished yields.
| Problem Observed | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| Low Conversion (Significant Starting Material Remains) | 1. Insufficient Reaction Time/Temperature: The steric hindrance of the substrate requires more energy to overcome the activation barrier. 2. Poor Quality Reagents: The starting aniline may be oxidized or contain non-reactive impurities. Acetic anhydride can hydrolyze to less reactive acetic acid if exposed to moisture. | Solution: 1. Increase Reaction Temperature & Time: Monitor the reaction by TLC. A typical starting point is refluxing in a solvent like toluene or xylene for 2-6 hours. The higher temperature provides the necessary kinetic energy for the sterically hindered molecules to react.2. Verify Reagent Purity: Use freshly opened acetic anhydride. If the 2-ethyl-6-methylaniline is dark, consider vacuum distillation before use. Purity of starting materials is paramount for high yield.[5] |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product, causing polymerization and the formation of complex, colored byproducts.2. Presence of Oxidizing Impurities: Contaminants in the starting materials or solvent can promote unwanted side reactions. | Solution: 1. Optimize Temperature: While heat is needed, avoid excessive temperatures. Find the lowest temperature at which the reaction proceeds at a reasonable rate (e.g., 100-120°C).2. Use High-Purity/Anhydrous Solvents: Ensure solvents are dry and free of peroxides or other oxidizing agents. |
| Product is Lost During Aqueous Workup | 1. Premature Product Precipitation/Emulsion: Pouring the hot reaction mixture directly into cold water can cause the product to oil out or form a stable emulsion, making extraction difficult.2. Hydrolysis of Product: Although amides are generally stable, prolonged exposure to strongly acidic or basic conditions during workup, especially at elevated temperatures, can lead to hydrolysis back to the starting aniline. | Solution: 1. Controlled Quenching: Allow the reaction mixture to cool to room temperature before slowly pouring it into ice water with vigorous stirring. This promotes the formation of a manageable solid precipitate.2. Neutralize Carefully: Use a mild base like sodium bicarbonate to neutralize acid byproducts. Perform extractions efficiently and avoid letting the mixture sit for extended periods under harsh pH conditions. |
| Final Product Purity is Low After Isolation | 1. Incomplete Reaction: Unreacted starting material co-precipitates with the product.2. Trapped Byproducts: Acetic acid or other impurities can be trapped within the crystal lattice of the crude product. | Solution: 1. Drive Reaction to Completion: Use TLC to confirm the disappearance of the starting aniline before proceeding with workup.2. Thorough Purification: Recrystallization is highly effective. A solvent system like ethanol/water or toluene/heptane is a good starting point. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble. |
Section 4: Optimized Experimental Protocols
The following protocols are designed as self-validating systems to maximize yield and purity.
Protocol 4.1: Synthesis of this compound
This protocol uses acetic anhydride without an additional solvent, which often drives the reaction efficiently.
Materials:
-
2-Ethyl-6-methylaniline (CAS: 24549-06-2), purified by distillation if necessary[6]
-
Acetic Anhydride (CAS: 108-24-7)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-ethyl-6-methylaniline (5.0 g, 37.0 mmol).
-
Carefully add acetic anhydride (4.5 g, 44.4 mmol, 1.2 equivalents) to the flask.
-
Heat the reaction mixture to 110°C using an oil bath and maintain this temperature for 3 hours. Causality: This temperature provides sufficient energy for the sterically hindered acylation while minimizing thermal degradation.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting aniline should be consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 100 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Isolate the crude solid by vacuum filtration, washing the filter cake with two 20 mL portions of cold deionized water.
-
Air-dry the crude product. This material will be purified by recrystallization.
Protocol 4.2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dry solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or toluene) to just dissolve the solid. Causality: Using the minimum volume of hot solvent ensures that the solution is saturated, maximizing product recovery upon cooling.
-
Once dissolved, slowly add hot deionized water (or heptane if using toluene) dropwise until the solution becomes faintly cloudy. Add a few more drops of the hot solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven at 50°C to a constant weight. The expected product is a white to off-white solid.[7]
Section 5: Visualization of Workflows
Experimental Workflow Diagram
Caption: A logical guide to diagnosing yield issues.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture.
- Chemsrc. This compound | CAS#:97055-06-6.
- Xu, L. et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. National Center for Biotechnology Information.
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National Center for Biotechnology Information. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem Compound Summary. Available from: [Link]
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Al-Hourani, B. J. et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available from: [Link]
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U.S. Environmental Protection Agency. (1980). 2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide Metolachlor: Pesticide Registration Standard. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary. Available from: [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available from: [Link]
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Xenobiotica. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available from: [Link]
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Pearson. Acylation of Aniline Explained. Available from: [Link]
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Nature. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Available from: [Link]
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ResearchGate. (2025). Regio-selective catalytic vapor phase alkylation of aniline: Preparation of 2,6-diethylaniline. Available from: [Link]
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YouTube. (2018). Preparation of Acetamide (2 ways). Available from: [Link]
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YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available from: [Link]
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YouTube. (2021). acetylation aniline. Available from: [Link]
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National Center for Biotechnology Information. 2-Ethyl-6-methylaniline. PubChem Compound Summary. Available from: [Link]
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University of Dundee. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available from: [Link]
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ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. Available from: [Link]
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Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Available from: [Link]
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IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Available from: [Link]
-
PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Available from: [Link]
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Overcoming solubility issues with N-(2-Ethyl-6-methylphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(2-Ethyl-6-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. The following troubleshooting guides and FAQs provide practical, in-depth solutions based on established physicochemical principles and field-proven laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound (CAS: 97055-06-6), also known as a Lidocaine impurity, is an anilide derivative.[1] Its molecular structure, characterized by a substituted phenyl ring and short alkyl chains, confers a non-polar, lipophilic nature. This results in very low solubility in aqueous solutions. While exact quantitative data in water is not readily published, empirical evidence and its structural similarity to other poorly soluble drugs suggest it is practically insoluble in water.[2][3]
However, it does exhibit solubility in certain organic solvents. Preliminary data indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] This makes these solvents a primary starting point for preparing stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Known Solvents | DMSO (Slightly), Methanol (Slightly) | [4] |
| Predicted Nature | Non-polar, Lipophilic | Structural Analysis |
Q2: I need to prepare a high-concentration stock solution. What is the recommended starting procedure?
Preparing a concentrated stock solution is the first critical step. The goal is to fully dissolve the compound in a water-miscible organic solvent that can be diluted later. DMSO is an excellent and widely used choice due to its high solubilizing power for a vast range of compounds.
The causality here is straightforward: a non-polar compound like this compound requires a solvent that can overcome the strong intermolecular forces of its crystal lattice. Polar aprotic solvents like DMSO or DMF are highly effective at this.[5]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Weigh out 1.77 mg of this compound powder and place it in a clean glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex for 1-2 minutes at room temperature.
-
Energy Input (If Needed): If the solid does not fully dissolve, gently warm the solution to 30-40°C in a water bath for 5-10 minutes. Follow this with brief sonication (5 minutes) in a bath sonicator. These steps provide the necessary energy to break the crystal lattice.
-
Verification: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by the DMSO.
Q4: How do I prepare this compound for Reverse-Phase HPLC analysis?
For HPLC, maintaining solubility and achieving good peak shape are paramount. The key principle is to keep the sample solvent (diluent) as close in composition as possible to the initial mobile phase conditions. This prevents the compound from precipitating on the column head, which causes peak splitting, broadening, and pressure issues.
Given that this compound is often analyzed via reverse-phase methods, the mobile phase typically consists of acetonitrile (MeCN) or methanol and water. [6][7] Protocol: Sample Preparation for RP-HPLC
-
Initial Dissolution: Prepare a concentrated stock (e.g., 1 mg/mL) in 100% Acetonitrile or Methanol.
-
Working Solution: Dilute this stock to the final desired concentration using a diluent that matches your HPLC's starting mobile phase. For example, if your gradient starts at 60% Acetonitrile / 40% Water, use this exact mixture as your diluent.
-
Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents) to remove any particulates before injection.
-
Injection Volume: Keep the injection volume low (e.g., 5-10 µL) to minimize solvent effects that can distort peak shape.
Q5: What safety precautions are necessary when handling this compound and its solvents?
As a Senior Application Scientist, I must emphasize that safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents used. [8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact).
-
Ventilation: Handle the solid compound and concentrated organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Handling Solvents: Solvents like DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact. If skin contact occurs, wash the affected area immediately and thoroughly with soap and water. [3]* Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures. [8]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 178926, this compound. PubChem. Available at: [Link]
-
ChemBK. 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide. ChemBK. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3676, Lidocaine. PubChem. Available at: [Link]
-
Hilaris Publisher (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
World Pharma Today (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Available at: [Link]
-
ResearchGate (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
SIELC Technologies. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
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Technical Support Center: Synthesis of N-(2-Ethyl-6-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Ethyl-6-methylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments.
Troubleshooting Guide: Common Impurities and Synthetic Challenges
The synthesis of this compound, a key intermediate in various chemical processes, typically involves the acylation of 2-ethyl-6-methylaniline. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and affect final product quality. This section provides a detailed, question-and-answer-style troubleshooting guide to address these common issues.
Q1: My final product shows a significant amount of unreacted 2-ethyl-6-methylaniline. What are the likely causes and how can I resolve this?
A1: The presence of unreacted starting material is a common issue in amide synthesis and can generally be attributed to three main factors: suboptimal reaction conditions, issues with the acetylating agent, or improper work-up procedures.
Likely Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Acetylating Agent | The stoichiometry of the reaction is critical. An insufficient amount of the acetylating agent (e.g., acetyl chloride or acetic anhydride) will naturally lead to incomplete conversion of the starting aniline. | - Ensure a slight excess (1.1-1.2 equivalents) of the acetylating agent is used. - Accurately calculate the molar equivalents based on the purity of your starting materials. |
| Low Reaction Temperature | Acylation reactions often require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish, resulting in incomplete conversion. | - Monitor the reaction temperature closely. - If the reaction is known to be exothermic, ensure proper cooling to control the initial stages, then allow it to warm to the optimal temperature as the reaction progresses. |
| Presence of Moisture | Acetylating agents like acetyl chloride are highly susceptible to hydrolysis. Any moisture in the reaction setup will consume the acetylating agent, making it unavailable for the desired reaction with the aniline. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Improper Quenching/Work-up | The work-up procedure is crucial for separating the product from unreacted starting materials. An improper pH adjustment during an acid-base extraction can lead to the co-extraction of the starting aniline with the product. | - After quenching the reaction, ensure the aqueous layer is sufficiently acidic to protonate the unreacted aniline, making it water-soluble. - Perform multiple extractions with an appropriate organic solvent to ensure complete separation. |
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the basic 2-ethyl-6-methylaniline.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Q2: I've identified an impurity with a higher molecular weight than my product, suggesting over-acetylation. How does this happen and how can I prevent it?
A2: The formation of a di-acetylated product, N-acetyl-N-(2-ethyl-6-methylphenyl)acetamide, is a potential side reaction, although less common for anilines compared to aliphatic amines.
Mechanism of Formation & Prevention:
-
Causality: While the nitrogen in the newly formed amide is less nucleophilic than the starting aniline, under harsh reaction conditions (e.g., high temperatures, large excess of a highly reactive acetylating agent), a second acetylation can occur.
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent.
-
Temperature Control: Maintain a moderate reaction temperature. Exothermic reactions should be cooled, especially during the addition of the acetylating agent.[1]
-
Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and can provide better control over the reaction, minimizing over-acetylation.
-
Workflow for Minimizing Over-Acetylation
Caption: Logical diagram illustrating the control of reaction parameters to minimize over-acetylation.
Q3: My product is discolored, suggesting the presence of oxidative impurities. What is the source of this discoloration and how can I obtain a cleaner product?
A3: Anilines, including 2-ethyl-6-methylaniline, are susceptible to oxidation, which can lead to the formation of colored impurities.[2] This can occur both in the starting material and during the reaction.
Sources of Discoloration & Mitigation Strategies:
-
Oxidized Starting Material: 2-ethyl-6-methylaniline can darken over time due to air oxidation. Using discolored starting material will likely result in a discolored product.
-
Solution: Purify the 2-ethyl-6-methylaniline by distillation before use.
-
-
Oxidation During Reaction: The presence of oxidizing agents or exposure to air during the reaction, especially at elevated temperatures, can lead to the formation of colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Frequently Asked Questions (FAQs)
Q: What are the typical starting materials and reagents for this synthesis?
A: The most common route is the reaction of 2-ethyl-6-methylaniline with an acetylating agent such as acetyl chloride or acetic anhydride. A base, such as pyridine or triethylamine, is often used to scavenge the HCl or acetic acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane, tetrahydrofuran, or toluene.[1][3]
Q: What analytical techniques are best for identifying and quantifying impurities in my product?
A: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the main product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and can help identify impurities if they are present in sufficient concentration.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and assessing the purity of the crude product.
Q: Can impurities from the starting 2-ethyl-6-methylaniline carry over into the final product?
A: Yes. Impurities in the starting aniline will likely be carried through the reaction. For example, if the 2-ethyl-6-methylaniline contains isomers (e.g., 2-ethyl-3-methylaniline), these will also be acetylated, leading to isomeric amide impurities in the final product. It is crucial to use a high-purity starting material or purify it before use. The synthesis of 2,6-disubstituted anilines can sometimes start from the corresponding phenol, and incomplete reaction could leave phenolic impurities.[4][5]
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. 2-ethyl-6-methylaniline and its parent compound, 2,6-dimethylaniline, are toxic and can be absorbed through the skin.[2][6] Acetyl chloride is corrosive and a lachrymator.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Workflow for Impurity Identification
Sources
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Technical Support Center: Optimization of HPLC Separation for N-(2-Ethyl-6-methylphenyl)acetamide
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-Ethyl-6-methylphenyl)acetamide. This document is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive resource built on foundational chromatographic principles and field-proven insights. Here, we will explore method development strategies, offer detailed troubleshooting guidance, and answer frequently asked questions to ensure you can achieve robust and reproducible results.
Analyte Overview: this compound
Understanding the physicochemical properties of your analyte is the critical first step in developing a successful HPLC method.
This compound is an aromatic amide. Its structure consists of a substituted phenyl ring linked to an acetamide group. This structure dictates its behavior in a reversed-phase HPLC system.
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₅NO[1]
-
Molecular Weight: 177.24 g/mol [1]
-
Structure:
(Image Source: PubChem CID 178926)
-
Chromatographic Behavior: As a moderately non-polar compound, it is well-suited for reversed-phase chromatography. The amide group can interact with residual silanols on silica-based columns, which is a key consideration for method development.[2][3]
Recommended Starting HPLC Method
This section provides a robust starting point for your method development. The parameters are based on common practices for separating aromatic amides and are designed to be a solid foundation for further optimization.[4][5]
| Parameter | Recommended Condition | Rationale & Expertise |
| HPLC System | Standard HPLC/UHPLC with UV Detector | Suitable for routine analysis; UV detection is appropriate due to the aromatic ring (chromophore). |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | C18 is the workhorse of reversed-phase HPLC, providing excellent hydrophobic retention for this analyte. A 150 mm length offers a good balance of resolution and run time.[6][7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that controls pH and improves peak shape by protonating silanol groups on the stationary phase, reducing unwanted secondary interactions.[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[3][9] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 60% B) to assess retention. If co-eluting impurities are present, a "scouting" gradient (e.g., 5% to 95% B over 15 minutes) is highly effective for method development.[9][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[11][12][13] |
| Detection | UV at 245 nm | The aromatic ring provides strong UV absorbance. Run a UV scan of the analyte to confirm the optimal wavelength (λmax). A wavelength above 200 nm is recommended to avoid noise.[4] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Step-by-Step Experimental Protocols
3.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.
-
Carefully add 1 mL of high-purity formic acid.
-
Mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum degassing.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
Filter and degas as described for Mobile Phase A.
-
3.2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). Sonicate briefly if needed to ensure complete dissolution.[14]
-
-
Working Standard (e.g., 0.1 mg/mL):
-
Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the initial mobile phase composition (e.g., 40% Water / 60% Acetonitrile). This ensures the injection solvent is compatible with the mobile phase, preventing peak distortion.
-
Troubleshooting Guide: Common HPLC Issues
This section addresses specific problems you may encounter during your analysis in a direct question-and-answer format.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing HPLC problems. The core principle is to isolate the issue by changing only one variable at a time.
Question 1: My peak is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially for compounds with amine or amide groups.[15][16]
-
Primary Cause: Secondary Interactions. The most likely cause is the interaction between your analyte's amide group and acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column.[15] These interactions provide a secondary, stronger retention mechanism that causes some molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to lower the pH of your mobile phase. By using a buffer or an acid modifier like 0.1% formic or phosphoric acid, you protonate the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[3][15]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanols are chemically bonded with a small, inert group. Using a high-quality, end-capped column will significantly reduce tailing for basic and polar compounds.[15][17]
-
Check for Column Overload: Injecting too much sample can also lead to tailing. Try reducing the concentration of your sample or the injection volume.[15][16]
-
Question 2: The retention time of my analyte is gradually decreasing over a sequence of injections. Why is this happening?
Answer: A gradual drift in retention time, often to earlier times, points to a progressive change in the chromatographic system.[2][18]
-
Potential Causes & Solutions:
-
Column Temperature Fluctuation: The most common and often overlooked cause is a change in ambient laboratory temperature.[11][12] As temperature increases, mobile phase viscosity decreases, leading to faster elution.
-
Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, the more volatile component (acetonitrile) can evaporate over time, increasing the aqueous content and thus decreasing retention.[2]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use. Using an online mixer on your HPLC system can also ensure consistency.[2]
-
-
Insufficient Column Equilibration: The stationary phase needs time to fully equilibrate with the mobile phase. If equilibration is incomplete, you may see retention times shift during the initial runs of a sequence.[18]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Question 3: I am observing broad or split peaks. What should I investigate?
Answer: Broad or split peaks indicate that the analyte band is spreading out excessively or being disrupted as it travels through the system.[15][16]
-
Potential Causes & Solutions:
-
Column Void or Contamination: A primary cause of peak distortion is a problem at the head of the column. Over time, a void can form in the packing material, or the inlet frit can become partially blocked by particulates from the sample or system. This disrupts the flow path, causing peak broadening or splitting.
-
Solution: First, try back-flushing the column with a strong solvent. If this doesn't work, replacing the column is often necessary. Using a guard column is a cost-effective way to protect your analytical column from contamination.[19]
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the peak to broaden or split.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound? A1: A C18 column is the most common and effective choice for this type of non-polar to moderately polar analyte due to its hydrophobic retention mechanism.[4] If you still experience issues with peak shape after optimizing the mobile phase, consider a column with a different stationary phase, such as a Phenyl-Hexyl, which offers alternative selectivity through pi-pi interactions with the aromatic ring.[3]
Q2: How does the mobile phase pH affect the retention of this compound? A2: While the this compound itself is neutral and its retention is not strongly pH-dependent, the mobile phase pH is critical for controlling the ionization state of the stationary phase. As explained in the troubleshooting section, a low pH (around 2.5-3.5) is recommended to suppress the ionization of residual silanol groups, thereby preventing peak tailing.[3][15]
Q3: Can I use methanol instead of acetonitrile as the organic modifier? A3: Yes, methanol is a suitable alternative. Keep in mind that methanol and acetonitrile have different solvent strengths and selectivities. Methanol is more viscous, which will result in higher system backpressure. It may also provide different selectivity for your analyte and any impurities, which can be advantageous for optimizing resolution.[3]
Q4: My baseline is noisy. What are the common causes? A4: A noisy baseline can be caused by several factors:
-
Air Bubbles in the Pump: Degas your mobile phase thoroughly.[12]
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise.
-
Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and prepare fresh mobile phases.
-
Detector Lamp Failure: An aging detector lamp can cause baseline noise and drift. Check the lamp's energy output.
References
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Amerigo Scientific. A Guide to HPLC Column Selection.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- ChemBK. 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide - Physico-chemical Properties.
- Chromatography Today.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- European Pharmaceutical Review. (2022, November 8). Guide: HPLC columns selection guide.
- YMC CO., LTD. Guides for method development.
- Labtech. 11 HPLC Problems and Solutions You Must Know.
- PharmaGuide. (2024, October 6). Troubleshooting Changes in Retention Time in HPLC.
- Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
- Separation Science. (2023, December 8).
- Pharmaguideline. Steps for HPLC Method Development.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Sigma-Aldrich.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 178926, this compound. Retrieved from [Link]
- ZirChrom Separations, Inc. (2004, May). Method Development Guide.
- Phenomenex. Reversed Phase HPLC Method Development.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 670477, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 178925, Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. Retrieved from [Link]
- Chemsrc. (2025, August 27). This compound.
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
- Crawford Scientific. HPLC Troubleshooting Guide.
- YouTube. (2023, February 11).
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Benchchem. HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
- Benchchem. A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide.
- PubMed. (2011).
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- National Center for Biotechnology Information. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form.
Sources
- 1. This compound | C11H15NO | CID 178926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Technical Support Center: GC-MS Analysis of N-(2-Ethyl-6-methylphenyl)acetamide
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-(2-Ethyl-6-methylphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar aromatic amides. As an N-substituted aromatic amide, this compound presents a unique set of analytical challenges, primarily related to its polarity and thermal stability.
This document moves beyond generic troubleshooting to provide in-depth, cause-and-effect explanations and validated protocols to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing for this compound. What is the cause and how can I fix it?
A1: Asymmetrical peak tailing is the most common issue when analyzing polar compounds like this compound. The primary cause is unwanted secondary interactions between the analyte and "active sites" within the GC system. The amide functional group (specifically the N-H proton) is prone to hydrogen bonding with silanol (-Si-OH) groups present on the surfaces of glass inlet liners, glass wool, and even the fused silica column itself.[1][2]
This interaction temporarily adsorbs a portion of the analyte molecules, delaying their elution relative to the main band and creating a "tail." The troubleshooting workflow should systematically eliminate sources of activity from the injector to the detector.
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation:
-
Inlet Liner Activity: The inlet is the harshest environment in the GC. Over time, non-volatile matrix components accumulate, and the liner's deactivation layer is destroyed, exposing active silanol groups.[3] Always use high-quality deactivated liners. If you suspect liner activity, replacing it is the quickest and most effective solution.[2]
-
Column Contamination/Activity: The first few meters of the analytical column are most susceptible to contamination from the sample matrix. Trimming 10-20 cm from the front of the column can remove this active/contaminated section and restore performance.[2]
-
Improper Column Installation: An incorrect installation depth in either the inlet or detector can create "dead volumes," causing turbulence in the gas flow path and leading to peak broadening and tailing.[4][5]
Q2: My analyte response is low and/or inconsistent. What are the likely causes?
A2: Low or non-reproducible peak areas for this compound often point to three potential issues: analyte loss due to adsorption, thermal degradation in the inlet, or system leaks.
Caption: Decision tree for diagnosing low analyte sensitivity.
Detailed Explanation:
-
Thermal Degradation: Aromatic amides can be susceptible to thermal degradation at high inlet temperatures.[6][7] If the inlet is too hot, the molecule can fragment before it even reaches the column. This can manifest as a smaller-than-expected parent peak and the appearance of new, earlier-eluting peaks corresponding to the degradation products. The solution is to methodically lower the inlet temperature (e.g., from 270°C down to 230°C) to find the optimal balance between efficient volatilization and analyte stability.
-
Active Site Adsorption: As discussed in Q1, active sites can irreversibly adsorb a portion of your analyte, leading to a direct loss of signal. This is often accompanied by peak tailing for the analyte that does elute.[1]
-
System Leaks: A leak in the carrier gas flow path, particularly at the septum or column fittings, will result in inconsistent flow rates and sample introduction, causing poor area reproducibility.[4] Oxygen entering the system through a leak can also rapidly degrade the column's stationary phase, creating active sites.
Q3: My mass spectrum looks unusual. What are the expected fragments for this compound and what could cause a spectral mismatch?
A3: An unexpected mass spectrum can be caused by co-eluting impurities, in-source fragmentation/rearrangement, or the analysis of a degradation product instead of the parent compound.
Based on its chemical structure, the Electron Ionization (EI) mass spectrum for this compound (Molecular Weight: 177.24 g/mol [8]) is predicted to show the following key fragments:
-
m/z 177 (M+) : The molecular ion. Its presence indicates the compound is stable enough to survive ionization.
-
m/z 162 : Loss of a methyl group (-CH₃, 15 Da) from the ethyl substituent, a common benzylic cleavage.
-
m/z 135 : Loss of a ketene molecule (H₂C=C=O, 42 Da) via McLafferty rearrangement, a characteristic fragmentation for N-arylacetamides. This is often the base peak.
-
m/z 134 : Loss of the entire acetyl group (-COCH₃, 43 Da) from the molecular ion.
Common Causes for Spectral Mismatch:
-
Co-elution: An impurity is eluting at the same retention time as your analyte. Check the purity of your standard and the cleanliness of your system.
-
Thermal Degradation: If the analyte degraded in the inlet (see Q2), the mass spectrum you are observing belongs to a different, smaller molecule. For example, cleavage of the amide bond could yield fragments related to 2-ethyl-6-methylaniline (m/z 135).
-
High Source Temperature: An excessively hot MS ion source can induce more fragmentation than is typical in a standard library spectrum, leading to a reduced molecular ion abundance and an increase in lower-mass fragments.
Recommended GC-MS Parameters & Protocols
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Key Considerations |
| GC Inlet | Split/Splitless | Splitless mode is preferred for trace analysis. A high split ratio (e.g., 50:1) can sometimes improve peak shape for higher concentration samples by ensuring rapid injection.[3] |
| Inlet Temp. | 250 °C (start) | CRITICAL PARAMETER. Optimize by analyzing at 230°C, 250°C, and 270°C. Select the lowest temperature that provides good peak shape without evidence of degradation. |
| Liner | Deactivated, Tapered | Use a high-quality, inert liner. A taper can help focus the sample onto the column head. Avoid glass wool if possible, as it can be a source of activity.[5] |
| Column | ||
| Stationary Phase | 5% Phenyl Polysiloxane | e.g., Agilent DB-5ms Ultra Inert, Restek Rxi-5Sil MS. These columns offer good general-purpose separation and have very low activity, which is crucial for polar analytes.[9] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm | Standard dimensions providing good resolving power and capacity. |
| Carrier Gas | Helium or Hydrogen | Set to an optimal flow rate (e.g., 1.0-1.2 mL/min for Helium). |
| Oven Program | ||
| Initial Temp. | 80 °C (hold 1 min) | A lower initial temperature can help focus the analyte at the head of the column. |
| Ramp | 15 °C/min to 280 °C | A moderate ramp rate provides a good balance between analysis time and resolution. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any less volatile matrix components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | A standard source temperature that minimizes in-source degradation while maintaining sensitivity. |
| Quadrupole Temp. | 150 °C | Standard setting to maintain mass accuracy. |
| Scan Range | 40-250 amu | Captures the molecular ion and all key fragments. |
Protocol 1: Inlet Maintenance for Robust Amide Analysis
This protocol should be performed regularly, and immediately if persistent peak tailing or poor sensitivity is observed.
-
Cool Down: Set the inlet and oven temperatures to ambient (~40°C) and turn off detector gases. Wait for the system to cool completely.
-
Vent the MS: Follow the manufacturer's instructions to vent the mass spectrometer.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet weldments to access the liner.
-
Replace Consumables:
-
Discard the old septum and liner O-ring.
-
Remove and discard the used inlet liner.
-
Action: Install a new, high-quality deactivated liner of the same type. Handle the new liner with clean, lint-free gloves to prevent contamination.
-
Action: Install a new septum and O-ring.
-
-
Reassemble & Reinstall Column:
-
Reassemble the inlet hardware and tighten to manufacturer specifications.
-
Trim 10 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.[2]
-
Re-install the column to the correct depth.
-
-
Leak Check & Conditioning:
-
Restore gas flow and use an electronic leak detector to check the septum nut and column fitting.
-
Pump down the MS. Once at vacuum, heat the system to your method conditions and allow it to condition for 30-60 minutes before running samples.
-
References
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 670477, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Normal alkane RI, non-polar column, custom temperature program for Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178926, this compound. PubChem. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:97055-06-6. [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Wang, R., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]
-
Davis, J., & Rochelle, G. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. Energy Procedia. [Link]
-
ResearchGate. (2009). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]
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- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- [webbook.nist.gov]
Technical Support Center: N-(2-Ethyl-6-methylphenyl)acetamide Purification
Welcome to the Technical Support Center for N-(2-Ethyl-6-methylphenyl)acetamide Purification. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance for the purification of this sterically hindered amide. This resource combines theoretical principles with practical, field-tested solutions to address the common challenges encountered during the purification of this compound.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Boiling Point | 310.6 °C at 760 mmHg | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar acetanilides |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents like ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[3] | Inferred from related compounds and general principles |
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification of this compound.
Recrystallization Challenges
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of solid crystals.[4][5] This often occurs when the melting point of the impure compound is lower than the temperature of the solution, or when the solution is supersaturated too quickly. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for "Oiling Out"
Caption: A decision-making workflow for troubleshooting "oiling out" during crystallization.
Step-by-Step Protocol to Address Oiling Out:
-
Re-dissolve the oil: Gently warm the solution until the oil redissolves completely.
-
Add more solvent: Add a small amount of the primary solvent to decrease the saturation level.
-
Cool slowly: Allow the flask to cool to room temperature slowly on the benchtop, preferably in an insulated container.
-
Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Gradual cooling: Once crystals begin to form, you can gradually lower the temperature by placing the flask in a refrigerator and then an ice bath to maximize the yield.
Q2: I have a poor recovery of my compound after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors. Here are some key considerations:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Excess solvent will keep more of your product in the mother liquor upon cooling.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and flask and work quickly.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. An ice bath is recommended for the final stage of cooling.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant portion of your product.
Chromatography Challenges
Q3: I am having difficulty separating this compound from its impurities using flash column chromatography. What solvent system should I use?
A3: The choice of solvent system is critical for a successful separation. This compound is a moderately polar compound. A good starting point for developing a solvent system for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Workflow for Developing a Flash Chromatography Method
Caption: A workflow for optimizing a solvent system for flash chromatography using TLC.
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)
-
Dichloromethane:Methanol (e.g., 99:1, 95:5)
Once you have identified a solvent system that gives an Rf value of approximately 0.3 for this compound and good separation from impurities on a TLC plate, you can translate this to your flash column.[6]
Q4: My compound is streaking on the TLC plate and the column. What is causing this?
A4: Streaking is often caused by overloading the sample or using a solvent system in which the compound has poor solubility. It can also be an indication of the presence of very polar impurities.
-
To address overloading: Dilute your sample before spotting it on the TLC plate or loading it onto the column.
-
To improve solubility: Try adding a small amount of a more polar solvent to your sample before loading it onto the column. For example, if you are using a hexane/ethyl acetate system, dissolving your crude product in a minimal amount of dichloromethane before adsorbing it onto silica for dry loading can help.
-
To remove polar impurities: Consider a simple filtration through a small plug of silica gel with your elution solvent before running the full column to remove baseline impurities.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the purity of your starting material. A binary solvent system of ethanol and water is often effective for acetanilides.[7]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry on the filter paper.
Protocol 2: Flash Column Chromatography
This protocol assumes a solvent system has been determined by TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Selected solvent system (e.g., Hexane/Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the least polar solvent of your chosen system.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully add it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
A1: The impurities will depend on the synthetic route. A common method for synthesizing N-aryl acetamides is the acetylation of the corresponding aniline (in this case, 2-ethyl-6-methylaniline) with acetic anhydride or acetyl chloride. Potential impurities include:
-
Unreacted 2-ethyl-6-methylaniline: This is a basic impurity and can often be removed by an acidic wash during workup.
-
Di-acetylated product: Although less likely with a sterically hindered aniline, it is a possibility.
-
Acetic acid or anhydride: These are typically removed during the aqueous workup.
-
Byproducts from side reactions: Depending on the reaction conditions, other minor byproducts may form.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.
Q3: Is this compound stable?
A3: Amides are generally stable compounds. However, they can be hydrolyzed back to the corresponding amine and carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures. It is recommended to store the purified compound in a cool, dry place.
V. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Song, Z.-W. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o937. [Link][8]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link][7]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link][6]
Sources
- 1. This compound | C11H15NO | CID 178926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. krishgenbiosystems.com [krishgenbiosystems.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. journals.iucr.org [journals.iucr.org]
Technical Support Center: Acylation of 2-Ethyl-6-Methylaniline
Welcome to the technical support guide for the acylation of 2-ethyl-6-methylaniline. This document is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered substrate. Here, we address common issues through a detailed question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
Question 1: Why is my acylation of 2-ethyl-6-methylaniline sluggish, resulting in low conversion and poor yield?
Answer:
This is the most frequently encountered issue and stems directly from the molecular structure of 2-ethyl-6-methylaniline. The primary cause is severe steric hindrance .
Causality Explained: The nucleophilic character of the amino group (-NH₂) is essential for acylation.[1] However, the presence of two bulky substituents—an ethyl and a methyl group—in the ortho (2 and 6) positions creates a significant physical barrier around the nitrogen atom. This "steric shield" impedes the approach of the electrophilic acylating agent, dramatically slowing down the reaction rate compared to less substituted anilines like aniline or 2-methylaniline.[1][2] Kinetic studies on various 2,6-disubstituted anilines confirm that as the size of these ortho-groups increases, the reaction rate can decrease by several orders of magnitude.[1]
Troubleshooting & Optimization Steps:
-
Choice of Acylating Agent: Use a more reactive acylating agent. Acyl chlorides or anhydrides are significantly more electrophilic and effective than carboxylic acids for this transformation.[3] For instance, isobutyryl bromide is about 30 times more reactive than isobutyryl chloride for acylating anilines.[4]
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Refluxing in a suitable high-boiling solvent is often necessary.
-
Use of a Catalyst: While traditional Lewis acids like AlCl₃ are problematic (see FAQ on C-Acylation), certain catalysts can promote the reaction. For challenging acylations, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used in conjunction with an anhydride to form a highly reactive acylated DMAP intermediate.
-
Extended Reaction Times: Due to the slow kinetics, these reactions may require significantly longer times (12-48 hours) to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Solvent Selection: Aprotic polar solvents like acetonitrile, DMF, or THF are generally suitable. For reactions with acyl chlorides, a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct.[5]
-
Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-ethyl-6-methylaniline (1.0 eq). Dissolve it in anhydrous pyridine (acting as both solvent and base) at a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the initial exothermic reaction.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. Using a slight excess of the anhydride ensures the consumption of the starting aniline.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 115 °C) and maintain it for 12-24 hours.
-
Monitoring: Track the disappearance of the starting material using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water to precipitate the product and quench any remaining acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-ethyl-6-methylphenyl)acetamide.
Question 2: I'm observing a second product with a higher molecular weight. Is this diacylation, and how can I prevent it?
Answer:
While significant steric hindrance makes diacylation (the addition of two acyl groups to the nitrogen) less common for 2-ethyl-6-methylaniline than for unhindered anilines, it can still occur under forcing conditions, especially if a large excess of a highly reactive acylating agent is used at high temperatures.[3]
Mechanism of Diacylation: After the initial N-acylation, the resulting amide (this compound) is formed. The lone pair on the amide nitrogen is less nucleophilic due to resonance with the adjacent carbonyl group.[6] However, under harsh conditions (e.g., high temperature, strong base), the amide proton can be removed, forming an amidate anion. This anion is a much stronger nucleophile and can attack another molecule of the acylating agent, leading to the diacylated product.
Caption: Troubleshooting logic for acylation of 2-ethyl-6-methylaniline.
Preventative Measures:
-
Stoichiometry Control: Use a carefully controlled amount of the acylating agent, typically between 1.05 and 1.2 equivalents. Avoid large excesses.
-
Temperature Management: While heat is needed to drive the initial mono-acylation, excessive temperatures for prolonged periods can favor the diacylation pathway. Find the minimum temperature required for a reasonable reaction rate.
-
Base Selection: Using a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct is standard. Avoid extremely strong bases (e.g., NaH) unless specifically required, as they will readily deprotonate the mono-acylated product and promote diacylation.[7]
Question 3: Could Friedel-Crafts acylation on the aromatic ring be a competing reaction?
Answer:
Under typical N-acylation conditions, Friedel-Crafts C-acylation on the aromatic ring is not a significant side reaction for anilines. In fact, direct Friedel-Crafts acylation of aniline fails.[8][9]
Causality Explained:
-
Lewis Acid Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst, such as AlCl₃.[10] The amino group of 2-ethyl-6-methylaniline is a potent Lewis base. It will readily coordinate with the AlCl₃ catalyst.[8][9]
-
Ring Deactivation: This coordination places a positive charge on the nitrogen atom, transforming the activating -NH₂ group into a powerful deactivating group (-NH₂⁺-AlCl₃). This deactivation makes the aromatic ring electron-poor and highly resistant to electrophilic aromatic substitution.[8]
Therefore, you should not observe ring acylation products. If a Lewis acid is added, the more likely outcome is complete inhibition of any reaction. For this reason, Lewis acids should be strictly avoided in the N-acylation of anilines.
Caption: N-Acylation proceeds readily while C-Acylation is inhibited.
Frequently Asked Questions (FAQs)
Q: My aniline starting material is dark brown. Will this affect my reaction? A: Yes. Dark coloration in anilines is often a sign of oxidation, which can lead to tar-like substances and other impurities in your reaction.[11] It is highly recommended to purify the 2-ethyl-6-methylaniline before use, for example, by vacuum distillation or by passing it through a short plug of activated carbon or silica gel. Performing the reaction under an inert atmosphere (nitrogen or argon) can also prevent further oxidation.[11]
Q: What is the functional role of a base like pyridine or triethylamine in the reaction? A: When using an acyl chloride or anhydride, an acid (HCl or a carboxylic acid, respectively) is generated as a byproduct. The base serves as an acid scavenger, neutralizing this byproduct. This is critical because if the acid is not neutralized, it will protonate the amino group of the starting aniline, forming an unreactive ammonium salt and halting the reaction.
Q: How can I effectively monitor the progress of this slow reaction? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Co-spot your reaction mixture with the starting material. The product, being an amide, will be less polar than the starting aniline and should have a higher Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Data Summary
| Parameter | Condition | Expected Outcome on Main Product Yield | Impact on Side Reactions | Recommendation |
| Temperature | Low (e.g., RT) | Very low to no conversion. | Minimal. | Insufficient for this hindered substrate. |
| High (e.g., Reflux) | Significantly increased conversion rate. | May increase the rate of diacylation if other factors are not controlled. | Necessary to overcome the steric barrier. Optimize for the lowest effective reflux temperature. | |
| Acylating Agent | Acetic Acid | Extremely low yield. | Low. | Not recommended.[3][12] |
| Acetic Anhydride | Good yield with sufficient heat/time. | Moderate risk of diacylation if used in large excess. | A good balance of reactivity and handling.[13] | |
| Acetyl Chloride | High reactivity, good yield. | Higher risk of diacylation; byproduct HCl must be scavenged. | Excellent choice for difficult acylations. Use with a suitable base. | |
| Stoichiometry | ~1.1 eq. Acyl Agent | Optimal yield. | Minimizes diacylation. | Recommended for achieving high mono-acylation selectivity. |
| > 2.0 eq. Acyl Agent | No significant improvement in yield over ~1.1 eq. | Significantly increases the risk of diacylation. | Not recommended unless diacylation is the desired outcome. |
References
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. Benchchem.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Why does the acetylation of the NH2 group of aniline reduce its activity? Quora.
- Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline. Benchchem.
- preventing byproduct form
- acetyl
- Mechanism of acylation of aniline with acetic anhydride? Reddit.
- Technical Support Center: Troubleshooting Halogen
- Explain why the acyl
- Friedel–Crafts Acyl
- Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B.
- Why doesn't aniline respond in Friedel-Crafts reactions? Quora.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
- Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
- Difference Between O Acylation and N Acyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. askfilo.com [askfilo.com]
- 9. quora.com [quora.com]
- 10. 傅-克酰基化反应 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
N-(2-Ethyl-6-methylphenyl)acetamide vs. 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
An In-Depth Comparative Guide to N-(2-Ethyl-6-methylphenyl)acetamide and 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Introduction: A Tale of Two Anilides and a Single, Decisive Atom
In the landscape of chemical synthesis, seemingly minor structural modifications can lead to vastly different chemical reactivity and industrial applicability. This guide provides a detailed comparative analysis of two such molecules: this compound and its chlorinated counterpart, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. Both share a common N-(2-ethyl-6-methylphenyl) core, but the substitution of a single hydrogen atom for a chlorine atom on the acetamide group fundamentally alters the compound's character, transforming it from a simple amide into a highly reactive and commercially significant synthetic intermediate.
For researchers and professionals in agrochemistry and drug development, understanding the distinct properties and applications dictated by this alpha-halogenation is crucial. This guide will dissect their chemical properties, synthetic pathways, and biological significance, supported by experimental protocols and data, to illuminate the profound impact of this single atomic change.
Section 1: Physicochemical Properties at a Glance
A direct comparison of the fundamental physicochemical properties of these two compounds reveals the initial, subtle impact of the chlorine substitution. While structurally similar, the addition of the heavier chlorine atom increases the molecular weight and can influence physical properties like melting and boiling points.
| Property | This compound | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide |
| Molecular Formula | C₁₁H₁₅NO[1] | C₁₁H₁₄ClNO[2] |
| Molecular Weight | 177.24 g/mol [1] | 211.69 g/mol [2] |
| CAS Number | 97055-06-6[1] | 32428-71-0[2] |
| IUPAC Name | This compound[1] | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide[2] |
| Synonyms | N-Acetyl-2-methyl-6-ethylaniline[1] | N-(chloroacetyl)-2-ethyl-6-methylaniline |
| Appearance | Solid (Typical for Acetanilides) | Solid / Crystalline |
Section 2: Synthesis Pathways - A Divergence from a Common Precursor
Both molecules are synthesized from the same starting material, 2-ethyl-6-methylaniline. The critical divergence in their synthetic pathways lies in the choice of the acylating agent. This choice is a prime example of causal experimental design: the desired functionality on the final product directly dictates the reagent used.
-
Synthesis of this compound: This compound is formed through a standard N-acetylation reaction. The nucleophilic amine group of 2-ethyl-6-methylaniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride, to form the stable amide bond.
-
Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: This synthesis requires a chloroacetylation reaction. Here, chloroacetyl chloride is used as the acylating agent. The reaction mechanism is analogous, but the resulting product contains the highly significant chloroacetyl group.[3][4]
The diagram below illustrates these divergent synthetic routes from the common precursor.
Caption: Divergent synthesis from a common precursor.
Section 3: The Decisive Difference: Reactivity and Application
The presence or absence of the alpha-chloro group is the single most important factor determining the utility of these compounds.
This compound: A Stable Reference Compound
This molecule is a standard acetanilide. The amide group is relatively stable, and the methyl group on the acetyl moiety is generally unreactive. Its applications are limited, and it primarily serves as a chemical reference standard or a building block in syntheses where the N-acetyl group is used for protection or directing effects. No significant large-scale industrial applications or specific biological activities are widely reported for this compound.
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Reactive and Vital Agrochemical Intermediate
The introduction of the chlorine atom dramatically changes the molecule's reactivity profile. The electron-withdrawing nature of the adjacent carbonyl and the chlorine atom makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution. This built-in reactivity is the cornerstone of its industrial importance.
Primary Application: Precursor to Chloroacetanilide Herbicides
This compound is a crucial intermediate in the manufacturing of some of the world's most widely used herbicides, particularly Acetochlor and Metolachlor .[5]
-
Role in Acetochlor Synthesis: Acetochlor is synthesized from 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. The chloroacetyl group acts as a reactive handle, allowing for the introduction of other functional groups necessary for herbicidal activity.[6][7] Specifically, the final step often involves the reaction with an alkoxide to form the ether linkage found in the final product.
-
Mechanism of Action of Final Herbicides: The herbicides derived from this intermediate, like Acetochlor, function by inhibiting very long-chain fatty acid elongases. This disruption of lipid synthesis is particularly effective against emerging seedlings of grasses and some broadleaf weeds, making them vital pre-emergence herbicides in crops like corn and soybeans.[6][7]
The diagram below shows the progression from the intermediate to the active herbicide, Acetochlor.
Caption: Synthetic progression to an active herbicide.
Secondary Significance: A Key Metabolite
Beyond its role as a synthetic precursor, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is also a known human and environmental metabolite of Acetochlor.[2] Its presence in water or soil is an indicator of the degradation of the parent herbicide, making it an important analyte in environmental monitoring and toxicological studies.
Section 4: Experimental Protocol - Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
This protocol provides a robust, self-validating method for the synthesis of the key intermediate. The inclusion of a base is critical to neutralize the HCl byproduct, and reaction monitoring via TLC ensures the process is followed to completion.
Objective: To synthesize 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide via chloroacetylation of 2-ethyl-6-methylaniline.
Materials:
-
2-ethyl-6-methylaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
A weak base (e.g., Sodium Bicarbonate solution or Triethylamine)
-
Deionized water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
TLC plates (silica gel), mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-ethyl-6-methylaniline (1.0 eq) in the anhydrous solvent. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: Slow, cold addition prevents side reactions and controls the exothermic release.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC. Spot the starting material and the reaction mixture. The disappearance of the starting aniline spot and the appearance of a new, higher Rf product spot indicates completion. Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize excess acid and unreacted chloroacetyl chloride.
-
Extraction: Extract the aqueous layer twice with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
The workflow for this synthesis is visualized below.
Caption: Experimental workflow for chloroacetylation.
Conclusion
The comparison between this compound and 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide serves as a powerful illustration of structure-function relationships in chemistry. The addition of a single chlorine atom transforms a chemically unremarkable acetanilide into a reactive, versatile, and economically vital intermediate for the agrochemical industry. For researchers, this underscores the importance of alpha-halo ketones and amides as powerful electrophilic building blocks. While the former compound remains a simple derivative, the latter's reactivity makes it a cornerstone in the synthesis of essential herbicides that contribute to global food security, and a key target for environmental analysis as a degradation product.
References
-
PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Song, Z-W. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. IUCrData. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture.[Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
PubChem. Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. [Link]
-
ChemBK. 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.[Link]
-
IUCr Journals. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (2008). [Link]
-
LookChem. 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-N-[(1S)-2-METHOXY-1-METHYLETHYL]ACETAMIDE.[Link]
-
Acta Crystallographica Section E. 2-Chloro-N-chloro-methyl-N-(2-ethyl-6-methyl-phen-yl)acetamide. (2008). [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]
-
U.S. Environmental Protection Agency. Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-.[Link]
-
PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[Link]
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A Comparative Guide to the Synthesis of N-(2-Ethyl-6-methylphenyl)acetamide for Researchers and Drug Development Professionals
Introduction
N-(2-Ethyl-6-methylphenyl)acetamide is an aromatic amide that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The efficiency of its synthesis is paramount for the cost-effective production of these final products. This guide provides an in-depth comparison of the most common methods for the synthesis of this compound, focusing on the acetylation of 2-ethyl-6-methylaniline. We will delve into two primary acetylation methods: one employing acetic anhydride and the other utilizing acetyl chloride. This comparison is supported by established chemical principles and adapted experimental protocols to provide researchers, scientists, and drug development professionals with the necessary insights to select the most suitable method for their specific applications.
Overview of Synthesis Strategies: The Acetylation of 2-Ethyl-6-methylaniline
The most direct and widely employed route for the synthesis of this compound is the N-acetylation of 2-ethyl-6-methylaniline. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the primary amine. The choice of the acetylating agent is the primary determinant of the reaction conditions, byproducts, and overall efficiency of the synthesis.
Method 1: Acetylation using Acetic Anhydride
Acetic anhydride is a commonly used, moderately reactive acetylating agent that offers a good balance between reactivity and ease of handling.[1][2]
Reaction Principle and Mechanism
The acetylation of 2-ethyl-6-methylaniline with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of an acetate ion as the leaving group, to yield the this compound product and acetic acid as a byproduct.[3] The reaction can be catalyzed by the addition of a small amount of strong acid, such as sulfuric acid or glacial acetic acid, which protonates the carbonyl oxygen of the acetic anhydride, making it more electrophilic.[4]
Detailed Experimental Protocol
-
Materials:
-
2-ethyl-6-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as catalyst and solvent)[4]
-
Distilled water
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-methylaniline in a minimal amount of glacial acetic acid.[4]
-
Slowly add a stoichiometric equivalent of acetic anhydride to the stirred solution. An exothermic reaction is expected.[3]
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously. This will cause the crude this compound to precipitate out of the solution.[2]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[2]
-
Discussion of Advantages and Disadvantages
Advantages:
-
Safer to handle: Acetic anhydride is less volatile and corrosive than acetyl chloride.[5]
-
Milder reaction conditions: The reaction can often be carried out at or near room temperature, with gentle heating to drive it to completion.
-
Byproduct is less corrosive: The byproduct, acetic acid, is less corrosive and easier to handle than the hydrochloric acid generated when using acetyl chloride.
Disadvantages:
-
Slower reaction rate: Acetic anhydride is less reactive than acetyl chloride, which may lead to longer reaction times.
-
Potential for incomplete reaction: Due to its lower reactivity, the reaction may not go to completion without heating.
Method 2: Acetylation using Acetyl Chloride
Acetyl chloride is a highly reactive acetylating agent that can rapidly convert anilines to their corresponding acetamides.[6]
Reaction Principle and Mechanism
Similar to acetic anhydride, the reaction of 2-ethyl-6-methylaniline with acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the highly electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate rapidly collapses, expelling a chloride ion as the leaving group, to form the desired acetamide.[7] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. The neutralization of HCl is crucial as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[7]
Detailed Experimental Protocol
-
Materials:
-
2-ethyl-6-methylaniline
-
Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-6-methylaniline and a slight excess of a non-nucleophilic base (e.g., pyridine or triethylamine) in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of acetyl chloride to the cooled, stirred solution. This addition should be done dropwise to control the exothermic reaction.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess base), water, and a saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Discussion of Advantages and Disadvantages
Advantages:
-
High reactivity: Acetyl chloride is more reactive than acetic anhydride, leading to faster reaction times and often higher yields.[7]
-
Lower reaction temperatures: The reaction can typically be carried out at low temperatures (e.g., 0 °C), which can be beneficial for sensitive substrates.
Disadvantages:
-
Hazardous reagent: Acetyl chloride is highly corrosive, volatile, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood.[5]
-
Corrosive byproduct: The reaction produces hydrochloric acid, which is highly corrosive and requires neutralization with a base.[7]
-
More complex work-up: The work-up procedure is more involved due to the need to remove the base and the resulting salt.
Comparative Analysis
| Feature | Method 1: Acetic Anhydride | Method 2: Acetyl Chloride |
| Acetylating Agent | Acetic Anhydride ((CH₃CO)₂O) | Acetyl Chloride (CH₃COCl) |
| Reactivity | Moderate | High[7] |
| Reaction Conditions | Room temperature to reflux[2] | 0 °C to room temperature[6] |
| Byproduct | Acetic Acid (CH₃COOH)[3] | Hydrochloric Acid (HCl)[7] |
| Catalyst/Base | Optional (e.g., glacial acetic acid)[4] | Required (e.g., pyridine, triethylamine)[7] |
| Work-up | Simple precipitation in water[2] | Aqueous work-up with acid/base washes |
| Safety | Less hazardous, less corrosive[5] | Highly corrosive, volatile, reacts with moisture[5] |
| Cost | Generally less expensive | Generally more expensive |
| Scalability | Well-suited for both lab and industrial scale | Suitable for lab scale; industrial scale requires careful handling of HCl |
Visualization of Synthetic Workflows
Figure 1: Workflow for the synthesis of this compound using acetic anhydride.
Sources
- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]
- 3. engineeringbyte.com [engineeringbyte.com]
- 4. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Experiment No. 16 Aim: Prepare acetanilide from acetyl chloride. Reacti.. [askfilo.com]
- 7. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to Method Validation: Ensuring Analytical Precision for N-(2-Ethyl-6-methylphenyl)acetamide Using a Certified Reference Material
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS) for the analytical validation of N-(2-Ethyl-6-methylphenyl)acetamide. It offers supporting experimental data and protocols, grounded in authoritative regulatory guidelines, to empower researchers in making informed decisions for their analytical needs.
Introduction: The Imperative of Rigorous Method Validation
In the landscape of pharmaceutical development and quality control, the adage "you can only control what you can measure" holds profound truth. The reliability of an analytical method is the bedrock upon which the quality, safety, and efficacy of a drug substance are built. For a compound like this compound, which may be a process impurity or a related substance in active pharmaceutical ingredients (APIs), its accurate quantification is non-negotiable.
This guide eschews a one-size-fits-all template. Instead, it offers a comparative narrative, grounded in scientific first principles and regulatory expectations, to validate analytical methods for this specific analyte. We will explore the validation of two orthogonal and widely used analytical techniques: HPLC-UV, a workhorse for non-volatile and thermally stable compounds, and GC-MS, the gold standard for volatile and semi-volatile analytes.
The cornerstone of any robust validation is a well-characterized Certified Reference Material (CRM) . The use of a CRM, with its documented purity and traceability, is not merely a recommendation but a fundamental requirement for establishing the accuracy and reliability of an analytical method[1]. Throughout this guide, we will assume the use of a CRM for this compound with a certified purity of ≥99.5%.
Choosing the Battlefield: A Comparative Overview of HPLC-UV and GC-MS
The choice between HPLC-UV and GC-MS is dictated by the physicochemical properties of the analyte and the intended purpose of the method. This compound, a substituted acetamide, possesses moderate polarity and is amenable to both techniques, making a comparative validation particularly insightful.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is ideal for non-volatile or thermally labile compounds, while GC excels with volatile analytes. |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern. | The mass spectrometer provides an additional dimension of identification, significantly enhancing specificity. |
| Sensitivity (Typical) | Low µg/mL to high ng/mL. | Low ng/mL to pg/mL. | GC-MS often provides superior sensitivity, crucial for trace-level impurity analysis. |
| Sample Preparation | Typically involves dissolution in the mobile phase. | May require derivatization to increase volatility and thermal stability. | The need for derivatization in GC can add complexity and potential for analytical variability. |
| Instrumentation Cost | Moderate. | High. | The mass spectrometer is a more complex and expensive detector. |
| Regulatory Acceptance | Widely accepted and documented. | Widely accepted, especially for volatile impurities. | Both are standard techniques in pharmaceutical analysis. |
The Pillars of Validation: A Deep Dive into Experimental Protocols
The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose[2][3][4]. We will now dissect the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2)[1][2][4][5], providing detailed experimental protocols for both HPLC-UV and GC-MS.
Specificity: The Art of Discrimination
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1][6].
-
Forced Degradation: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak should be spectrally homogeneous.
-
Resolution: Ensure baseline resolution (Rs > 2) between the analyte peak and the closest eluting degradation product or impurity.
-
Forced Degradation: Perform forced degradation as described for the HPLC method.
-
Chromatographic Analysis: Analyze the stressed and unstressed samples.
-
Mass Spectral Confirmation: Compare the mass spectrum of the analyte peak in the stressed samples to that of the CRM. The fragmentation patterns should match.
-
Selected Ion Monitoring (SIM): In the presence of co-eluting impurities, utilize SIM mode to selectively monitor characteristic ions of this compound, thereby ensuring specificity.
Linearity and Range: The Proportionality Principle
Linearity demonstrates that the analytical procedure's response is directly proportional to the analyte concentration over a defined range[1]. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity[1].
-
Stock Solution Preparation: Accurately weigh the this compound CRM and prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., for an impurity method, this might be from the reporting threshold to 120% of the specification limit).
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis.
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at the lowest concentration.
-
Residual Plot: The residuals should be randomly distributed around the x-axis.
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[1][6].
-
Sample Matrix Preparation: Prepare a blank sample matrix (e.g., a placebo formulation or a solution of the main drug substance without the analyte of interest).
-
Spiking: Spike the blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with known amounts of the this compound CRM. Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
| Method | Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| HPLC-UV | 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% | |
| 120% | 12.0 | 11.89 | 99.1% | |
| GC-MS | 80% | 8.0 | 8.05 | 100.6% |
| 100% | 10.0 | 9.92 | 99.2% | |
| 120% | 12.0 | 12.11 | 100.9% |
-
Mean % Recovery: Typically between 98.0% and 102.0% for drug substance analysis.
Precision: The Measure of Agreement
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[1]. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
| Method | Precision Level | Mean Conc. (µg/mL) | Standard Deviation | % RSD |
| HPLC-UV | Repeatability | 10.05 | 0.08 | 0.8% |
| Intermediate Precision | 10.12 | 0.15 | 1.5% | |
| GC-MS | Repeatability | 9.98 | 0.11 | 1.1% |
| Intermediate Precision | 9.91 | 0.18 | 1.8% |
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 3.0%
Detection and Quantitation Limits: Seeing the Unseen
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasing concentrations of this compound.
-
LOD Estimation: Determine the concentration at which the S/N ratio is approximately 3:1.
-
LOQ Estimation: Determine the concentration at which the S/N ratio is approximately 10:1.
-
LOQ Confirmation: Verify the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.05 µg/mL | 0.01 µg/mL |
| LOQ | 0.15 µg/mL | 0.03 µg/mL |
Robustness: Resilience to Change
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[6].
-
Identify Critical Parameters: For HPLC, this includes mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). For GC, this includes oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injection temperature (±10°C).
-
Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a system suitability solution.
-
Evaluate Impact: Assess the impact on key chromatographic parameters (e.g., retention time, resolution, peak area).
-
System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.
-
The %RSD of the results should not be significantly affected.
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial for effective implementation. The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A streamlined workflow for analytical method validation.
Conclusion: A Tale of Two Methods
This guide has navigated the intricate yet logical process of validating analytical methods for this compound, comparing the robust and versatile HPLC-UV with the highly sensitive and specific GC-MS.
Key Takeaways:
-
HPLC-UV stands out as a reliable, cost-effective, and straightforward method for routine quality control, especially for assay and higher-level impurity testing. Its simplicity in sample preparation is a significant advantage.
-
GC-MS offers unparalleled sensitivity and specificity, making it the superior choice for trace-level impurity analysis, genotoxic impurity screening, and confirmatory testing. The requirement for potential derivatization is a key consideration.
Ultimately, the choice of method is not a matter of "better" or "worse," but of "fitness for purpose." A comprehensive understanding of the validation principles laid out in regulatory guidelines such as ICH Q2(R1) and Q2(R2) is paramount[1][2][4][5]. By grounding experimental design in scientific rationale and leveraging a high-quality Certified Reference Material, researchers can ensure the generation of data that is not only accurate and precise but also defensible and trustworthy.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of N-(2-Ethyl-6-methylphenyl)acetamide in Herbicide Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of N-(2-Ethyl-6-methylphenyl)acetamide in immunoassays designed for the detection of acetanilide herbicides. As the demand for high-throughput screening of environmental and agricultural samples for herbicide residues continues to grow, ensuring the specificity of these immunoassays is paramount to avoid false-positive results and ensure data integrity.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying pesticides in various matrices due to their high sensitivity, speed, and cost-effectiveness.[1] These assays rely on the specific binding of an antibody to its target antigen.[2] However, the specificity of an antibody is not always absolute. Cross-reactivity can occur when an antibody binds to a non-target compound that is structurally similar to the intended analyte, leading to inaccurate quantification and false-positive results.[3] In the context of herbicide analysis, where multiple structurally related compounds may be present in a single sample, understanding and mitigating cross-reactivity is a critical aspect of assay validation.
This compound: A Compound of Interest
This compound, with the chemical formula C₁₁H₁₅NO, is an acetanilide derivative.[4][5] Its core structure, a substituted N-phenylacetamide, is the foundational scaffold of the widely used acetanilide class of herbicides, which includes prominent examples such as acetochlor and metolachlor.[6][7]
While not an active herbicide itself, this compound is structurally analogous to potential impurities, manufacturing byproducts, or degradation metabolites of these herbicides.[8][9][10] For instance, the biodegradation of acetochlor in soil can lead to the formation of various metabolites, some of which may retain the core N-phenylacetamide structure.[9][10] Given the high structural similarity, there is a scientifically grounded concern that this compound could be recognized by antibodies raised against acetanilide herbicides, leading to analytical interference.
A Comparative Approach to Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of this compound, a direct comparison of its performance in a competitive immunoassay against the target herbicide and other structurally related compounds is necessary. This guide proposes a series of experiments centered around a competitive indirect ELISA (ciELISA), a common format for small molecule detection.
Experimental Design Philosophy
The cornerstone of this investigation is to determine the concentration of this compound required to cause a 50% inhibition of the assay signal (IC50) and compare it to the IC50 values of the target herbicide (e.g., acetochlor or metolachlor) and other relevant acetanilide herbicides. The cross-reactivity is then calculated as a percentage relative to the target analyte.
dot
Caption: Workflow for assessing cross-reactivity using competitive indirect ELISA.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the cross-reactivity assessment.
Materials and Reagents
-
Target Herbicides: Acetochlor (analytical standard) and Metolachlor (analytical standard)
-
Test Compound: this compound (analytical standard)
-
Other Acetanilide Herbicides: Alachlor, Butachlor, etc. (analytical standards)
-
Primary Antibody: Monoclonal or polyclonal antibody specific for the target herbicide (e.g., anti-acetochlor)
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse/rabbit IgG
-
Coating Antigen: A hapten-protein conjugate (e.g., Acetochlor-BSA)
-
Microtiter Plates: 96-well high-binding polystyrene plates
-
Buffers:
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Washing Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA, pH 7.4)
-
Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄)
-
Microplate Reader: Capable of measuring absorbance at 450 nm
Step-by-Step Competitive Indirect ELISA Protocol
-
Coating of Microtiter Plates:
-
Dilute the coating antigen (e.g., Acetochlor-BSA) to a predetermined optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 250 µL of Washing Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Washing Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target herbicide, this compound, and other acetanilide herbicides in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer).
-
Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Washing Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration in Assay Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Washing Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the ELISA reader should be processed to determine the IC50 values and the percent cross-reactivity.
-
Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target herbicide and each of the test compounds. The resulting curves will be sigmoidal.
-
Calculate IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This can be determined from the standard curves using a four-parameter logistic fit.
-
Calculate Percent Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula:
%CR = (IC50 of Target Herbicide / IC50 of Test Compound) x 100
Hypothetical Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity (Relative to Acetochlor) |
| Acetochlor | 10 | 100% |
| Metolachlor | 25 | 40% |
| Alachlor | 50 | 20% |
| This compound | 500 | 2% |
| Butachlor | 100 | 10% |
dot
Caption: Structural basis for potential cross-reactivity.
Conclusion and Implications
This guide provides a robust framework for investigating the cross-reactivity of this compound in herbicide immunoassays. The presence of even low levels of cross-reactivity can have significant implications for the accuracy of environmental monitoring and food safety testing. A thorough understanding of the specificity of these assays is essential for reliable data generation and informed decision-making. By following the outlined experimental protocols and data analysis procedures, researchers can confidently assess the potential for interference from structurally related compounds and ensure the validity of their immunoassay results.
References
-
Journal of AOAC INTERNATIONAL. (n.d.). Determination of Acetochlor in Technical and Formulated Products by Capillary Gas Chromatography. Oxford Academic. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1988, Acetochlor. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 904, Acetanilide. [Link]
-
Veeprho. (n.d.). Acetochlor Impurities and Related Compound. [Link]
-
Minnesota Department of Agriculture. (n.d.). Acetochlor Herbicide. [Link]
-
Boster Bio. (n.d.). Explore ELISA Types: Direct, Indirect, Sandwich, and More. [Link]
-
PubMed. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
- Google Patents. (n.d.). CN102649770A - Production method of high-content acetochlor by methylene method.
-
ResearchGate. (n.d.). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector | Request PDF. [Link]
-
PubMed. (1995). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. [Link]
-
AERU. (n.d.). Acetochlor (Ref: CP 55097). University of Hertfordshire. [Link]
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National Center for Biotechnology Information. (2020). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. [Link]
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Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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CABI Digital Library. (n.d.). Analysis of Acetanilide Herbicide Residues in Adzuki Beans (Vigna angularis) by Aqueous Two-Phase Extraction. [Link]
-
PubMed. (1974). Specificity of antibodies: primary structural basis of hapten binding. [Link]
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ResearchGate. (n.d.). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. [Link]
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Medium. (2018). Dot Language (graph based diagrams). [Link]
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ResearchGate. (n.d.). Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | Request PDF. [Link]
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World Health Organization. (2003). Metolachlor in Drinking-water. [Link]
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SciSpace. (n.d.). Structural basis for antibody cross-neutralization of respiratory syncytial virus and human metapneumovirus. [Link]
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Creative Diagnostics. (n.d.). Indirect ELISA Protocol. [Link]
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Graphviz. (n.d.). Drawing graphs with dot. [Link]
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Cambridge Core. (2017). Degradation of Three Acetanilide Herbicides in Soil. [Link]
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National Center for Biotechnology Information. (2022). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. [Link]
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Habtenics group. (n.d.). Research articles. [Link]
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Bio-Rad. (n.d.). Indirect ELISA Protocol. [Link]
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PubMed. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
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U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. [Link]
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ResearchGate. (n.d.). Structural basis for antibody cross-neutralization of respiratory syncytial virus and human metapneumovirus | Request PDF. [Link]
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Daniele Teti. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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PubMed. (2002). Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products. [Link]
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PubMed. (2013). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
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PubMed. (2017). Structural basis for antibody cross-neutralization of respiratory syncytial virus and human metapneumovirus. [Link]
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Graphviz. (n.d.). DOT Language. [Link]
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ResearchGate. (n.d.). Environmental Fate of Metolachlor. [Link]
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U.S. Geological Survey. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link]
-
MDPI. (n.d.). Assessment of the Effect of Application of the Herbicide S-Metolachlor on the Activity of Some Enzymes Found in Soil. [Link]
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OUCI. (n.d.). Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples. [Link]
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PubMed. (2002). Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides. [Link]
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A Comparative Spectroscopic Analysis of N-(2-Ethyl-6-methylphenyl)acetamide and Its Structural Analogs: An In-Depth Technical Guide
This guide is structured to provide not just data, but a causal understanding of the observed spectroscopic phenomena. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining how subtle changes in molecular structure translate to discernible shifts in spectral data.
The Structural Landscape: Our Target and Its Analogs
The central molecule of interest is N-(2-Ethyl-6-methylphenyl)acetamide . To build our comparative analysis, we will be examining the following analogs for which spectroscopic data is available:
-
Analog 1: N-(2,6-dimethylphenyl)acetamide
-
Analog 2: 2-Chloro-N-(2,6-diethylphenyl)acetamide (as a proxy for N-(2,6-diethylphenyl)acetamide)
-
Analog 3: N-(2-methylphenyl)acetamide
-
Analog 4: N-(4-ethyl-3-methylphenyl)acetamide
This selection allows us to dissect the individual and combined effects of the number, position, and nature of alkyl substituents on the aromatic ring.
Figure 1. Logical relationship between the target compound and its selected analogs for comparative spectroscopic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around a nucleus, which is in turn influenced by the presence of neighboring atoms and functional groups.
¹H NMR Spectroscopy
In N-aryl acetamides, the key proton signals to analyze are the amide N-H proton, the aromatic protons, the acetyl methyl protons, and the protons of the alkyl substituents on the ring.
Expected ¹H NMR Data for this compound and Analogs:
| Compound | Amide N-H (δ, ppm) | Aromatic-H (δ, ppm) | Acetyl-CH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Ar-CH₂CH₃ (δ, ppm) |
| This compound (Predicted) | ~7.5 - 8.5 (br s) | ~7.0 - 7.3 (m) | ~2.1 - 2.3 (s) | ~2.2 - 2.4 (s) | ~1.2 (t), ~2.6 (q) |
| N-(2,6-dimethylphenyl)acetamide | ~7.6 (br s) | ~7.1 (m) | ~2.2 (s) | ~2.3 (s) | - |
| N-(2-methylphenyl)acetamide | ~7.8 (br s) | ~7.0 - 7.3 (m) | ~2.2 (s) | ~2.3 (s) | - |
| N-(4-ethyl-3-methylphenyl)acetamide | ~7.5 (br s) | ~6.9 - 7.4 (m) | ~2.1 (s) | ~2.2 (s) | ~1.2 (t), ~2.6 (q) |
Causality Behind Chemical Shifts:
-
Amide N-H Proton: This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons. In our target compound and its 2,6-disubstituted analogs, the symmetry will simplify the aromatic region, likely resulting in a multiplet.
-
Acetyl Methyl Protons: The protons of the acetyl group (-COCH₃) typically resonate as a sharp singlet around 2.1-2.3 ppm.
-
Alkyl Substituent Protons: The methyl protons on the aromatic ring will appear as a singlet around 2.2-2.4 ppm. The ethyl group will present as a triplet (for the -CH₃) and a quartet (for the -CH₂-), a characteristic ethyl pattern, due to spin-spin coupling. The proximity of these groups to the amide functionality can cause slight downfield shifts.
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule.
Expected ¹³C NMR Data for this compound and Analogs:
| Compound | C=O (δ, ppm) | Aromatic-C (δ, ppm) | Acetyl-CH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Ar-CH₂CH₃ (δ, ppm) |
| This compound (Predicted) | ~168 - 170 | ~125-140 | ~24 | ~18 | ~15, ~25 |
| N-(2,6-dimethylphenyl)acetamide | ~169 | ~126-136 | ~24 | ~18 | - |
| N-(2-methylphenyl)acetamide | ~169 | ~124-137 | ~24 | ~21 | - |
| N-(4-ethyl-3-methylphenyl)acetamide | ~168 | ~120-143 | ~24 | ~20 | ~16, ~28 |
Causality Behind Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is significantly deshielded and appears far downfield, typically in the range of 168-170 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons bearing alkyl groups will be shifted downfield. The pattern of signals can help confirm the substitution pattern.
-
Alkyl Carbons: The carbons of the alkyl substituents appear in the upfield region of the spectrum. The chemical shifts are characteristic of sp³ hybridized carbons.
II. Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key IR Absorptions for N-Aryl Acetamides:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H | Stretching | 3250 - 3350 | Strong, often broad |
| C=O (Amide I) | Stretching | 1660 - 1690 | Strong, sharp |
| N-H | Bending (Amide II) | 1510 - 1570 | Strong |
| C-N | Stretching | 1250 - 1350 | Moderate |
| Aromatic C-H | Stretching | 3000 - 3100 | Moderate |
| Aromatic C=C | Stretching | 1450 - 1600 | Moderate to weak |
Comparative Insights:
The IR spectra of this compound and its analogs are expected to be broadly similar due to the presence of the same core functional groups. Minor shifts in the N-H and C=O stretching frequencies may be observed due to subtle electronic effects of the different alkyl substituents, but the overall patterns will be highly conserved. For instance, the IR spectrum for 2-Chloro-N-(2,6-diethylphenyl)acetamide will show these characteristic amide peaks[1].
III. Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and elucidating the structure.
Expected Fragmentation Pattern for this compound:
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 177.24 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 177. Key fragmentation pathways would include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring.
-
Loss of Ketene: A common fragmentation for acetamides, involving the loss of CH₂=C=O (42 Da), leading to a fragment corresponding to the aniline derivative.
-
Benzylic Cleavage: Loss of a methyl radical from the ethyl group to form a stable benzylic cation.
Figure 2. Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Comparative Fragmentation:
The mass spectra of the analogs will show similar fragmentation patterns, with variations in the masses of the fragments reflecting the different substituents. For example, N-(2,6-dimethylphenyl)acetamide (MW: 163.22 g/mol ) will show a molecular ion at m/z 163 and a fragment from the loss of ketene at m/z 121[2]. The mass spectrum of 2-Chloro-N-(2,6-diethylphenyl)acetamide (MW: 225.71 g/mol ) will be more complex due to the presence of the chlorine atom and its isotopic pattern[3].
IV. Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.
B. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or the pure solvent, which is then automatically subtracted from the sample spectrum.
-
C. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and is suitable for these compounds. Electrospray Ionization (ESI) can be used for softer ionization, which may yield a more prominent molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50 - 500 amu).
Figure 3. General experimental workflow for the spectroscopic analysis of N-aryl acetamides.
V. Conclusion
This guide provides a comprehensive framework for the comparative spectroscopic analysis of this compound and its analogs. By examining the ¹H NMR, ¹³C NMR, IR, and MS data of structurally related compounds, we can confidently predict the spectroscopic characteristics of the target molecule. The underlying principles discussed herein offer a robust foundation for researchers to interpret the spectra of newly synthesized N-aryl acetamides, facilitating their structural elucidation and characterization. The provided experimental protocols serve as a standardized starting point for obtaining high-quality, reproducible data.
VI. References
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Gowda, B. T., et al. (2003). N-(2-Methylphenyl)acetamide. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-ethyl-3-methylphenyl)acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Benchmarking the purity of synthesized N-(2-Ethyl-6-methylphenyl)acetamide against commercial standards
A Senior Application Scientist's Guide to Purity Benchmarking of N-(2-Ethyl-6-methylphenyl)acetamide
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound (CAS No. 97055-06-6) is a substituted aromatic amide that serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] In the pharmaceutical development pipeline, the purity of such intermediates is not merely a quality metric; it is a foundational pillar of process reproducibility, impurity control, and the safety and efficacy of the final drug product.[3][4] Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over intermediates to ensure batch-to-batch consistency and minimize the risk of downstream impurity formation.[3]
This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against a commercially available standard. We will move beyond simple pass/fail criteria to explain the causality behind the selection of analytical techniques, providing detailed, self-validating protocols that ensure data integrity. This multi-faceted approach, employing chromatographic and spectroscopic methods, is designed for researchers, quality control analysts, and drug development professionals who require a robust and reliable system for purity verification. While commercial standards are available from suppliers such as Sigma-Aldrich, it is often noted that analytical data is not provided, placing the onus of identity and purity confirmation on the end-user.[5][6]
Overall Analytical Workflow
The comprehensive purity assessment involves a multi-technique approach where the in-house synthesized material and the commercial standard are analyzed in parallel. This parallel analysis is crucial as it provides a direct, real-time comparison under identical experimental conditions, mitigating variability from instrument drift or day-to-day environmental changes.
Caption: Overall workflow for purity benchmarking.
Materials & Synthesis Overview
Commercial Standard
-
Product: this compound
-
Source: Sigma-Aldrich (or equivalent reputable supplier)
-
CAS Number: 97055-06-6[5]
Laboratory Synthesis
A common route to synthesize N-aryl acetamides is the acylation of the corresponding aniline. In this case, 2-ethyl-6-methylaniline is reacted with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a suitable base or solvent.
Reaction Scheme: 2-ethyl-6-methylaniline + Acetic Anhydride → this compound + Acetic Acid
Post-synthesis, the crude product must be purified, typically via recrystallization or column chromatography, to remove unreacted starting materials and by-products before analytical testing.
Experimental Protocols & Rationale
The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which are critical for ensuring the analytical system is performing adequately. This aligns with Good Manufacturing Practice (GMP) principles as described in ICH Q7.[3]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: HPLC with UV detection is the industry-standard method for determining the purity of non-volatile small molecules.[7] It separates the main compound from non-volatile impurities, and the peak area is proportional to the concentration, allowing for accurate quantification by area percent. A C18 reversed-phase column is chosen for its versatility in retaining moderately polar to non-polar aromatic compounds like our target analyte.[8]
Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Rationale: Formic acid is a mass spectrometry-compatible modifier that improves peak shape by controlling the ionization state of silanols and the analyte.
-
-
Gradient Elution:
-
0-20 min: 40% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 40% B
-
26-30 min: Hold at 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λ-max determined by PDA scan).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized sample and the commercial standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability Test (SST): Perform five replicate injections of the commercial standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the synthesized sample and commercial standard solutions in triplicate. Calculate purity using the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile organic compounds, such as residual solvents (e.g., ethyl acetate, hexane from purification) or volatile starting materials that would not be detected by HPLC.[9] The mass spectrometer provides definitive identification of eluted peaks by comparing their fragmentation patterns to spectral libraries like NIST.[10][11]
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Parameters:
-
Ion Source: EI at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Dissolve ~20 mg of each sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
-
Analysis: Inject 1 µL of each sample. Identify peaks by comparing their mass spectra with the NIST library and their retention times with known standards if available.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) for Structural Confirmation
Rationale: NMR spectroscopy is unparalleled for unambiguous structure elucidation.[12] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. Comparing the spectra of the synthesized material to the commercial standard provides definitive proof of structural identity. Any significant unassigned peaks may indicate the presence of impurities.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ with Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of each sample in ~0.7 mL of deuterated solvent.
-
¹H NMR Acquisition: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire proton-decoupled carbon spectra.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign peaks to the protons of the molecule. Compare the chemical shifts (δ) and coupling constants (J) of the synthesized sample with the commercial standard.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Rationale: FTIR provides a rapid and non-destructive "fingerprint" of the molecule by identifying its functional groups.[13] The presence of key vibrational bands (e.g., N-H stretch, amide C=O stretch) confirms the gross structure. Overlaying the spectra of the synthesized and commercial samples allows for a direct comparison of their chemical bonds.
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands. Key expected peaks for this compound include:
-
~3300 cm⁻¹ (N-H stretch)
-
~3050 cm⁻¹ (Aromatic C-H stretch)
-
~2970 cm⁻¹ (Aliphatic C-H stretch)
-
~1660 cm⁻¹ (Amide I band, C=O stretch)[14]
-
~1540 cm⁻¹ (Amide II band, N-H bend)
-
Compare the spectrum of the synthesized product with the commercial standard. The spectra should be superimposable in the fingerprint region (1500-400 cm⁻¹) for identical materials.
-
Data Presentation & Comparative Analysis
All quantitative data should be summarized for easy comparison. The following tables represent hypothetical results from the analysis of a synthesized batch against a commercial standard.
Table 1: Comparative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area | Area % (Purity) |
|---|---|---|---|
| Commercial Standard | 15.21 | 18,543,210 | 99.85% |
| Synthesized Batch | 15.22 | 18,398,750 | 99.12% |
| Synthesized Impurity 1 | 12.85 | 152,340 | 0.82% |
| Synthesized Impurity 2 | 16.01 | 11,090 | 0.06% |
Table 2: GC-MS Volatile Impurity Profile
| Sample | Retention Time (min) | Identified Compound | Match Factor (NIST) | Estimated Conc. (ppm) |
|---|---|---|---|---|
| Commercial Standard | - | No significant peaks | - | < 50 |
| Synthesized Batch | 5.45 | Toluene | 982 | 250 |
| Synthesized Batch | 7.12 | Ethyl Acetate | 975 | 410 |
Interpretation: The HPLC data indicates the synthesized batch has a purity of 99.12%, which is slightly lower than the commercial standard's 99.85%. An impurity at 12.85 minutes is the primary contributor to this difference. The GC-MS results reveal the presence of residual solvents (Toluene and Ethyl Acetate) from the synthesis and purification process, which are absent in the commercial standard. The NMR and FTIR spectra (not shown in tables) for both samples were superimposable for all major peaks, confirming the structural identity of the main component in the synthesized batch.
Conclusion
This guide outlines a robust, multi-technique strategy for the purity assessment of synthesized this compound. By employing orthogonal analytical methods—HPLC for quantitative purity, GC-MS for volatile impurities, NMR for structural identity, and FTIR for functional group fingerprinting—a comprehensive and reliable purity profile can be established. The direct comparison against a commercial standard under identical conditions provides the highest level of confidence in the analytical results. Adherence to these detailed, self-validating protocols ensures that the quality of pharmaceutical intermediates meets the stringent requirements necessary for successful drug development and manufacturing, in line with global standards.[15][16][17]
References
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-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved January 15, 2026, from [Link]
-
SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide. Retrieved January 15, 2026, from [Link]
-
Acanthus Research Inc. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved January 15, 2026, from [Link]
-
SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved January 15, 2026, from [Link]
-
Acanthus Research Inc. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved January 15, 2026, from [Link]
-
Chemsrc. (2025, August 27). This compound. Retrieved January 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved January 15, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(4-chlorophenyl)-N-(2,6-diethylphenyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- Gas Chromatography. Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
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NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl). Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved January 15, 2026, from [Link]
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SpectraBase. (n.d.). N-methyl-N-(a-methylphenethyl)acetamide - Optional[FTIR] - Spectrum. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Ethyl-6-methylphenyl)acetamide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical handling and disposal are not merely regulatory hurdles; they are foundational to good science and a safe working environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Ethyl-6-methylphenyl)acetamide, grounded in established safety principles and regulatory frameworks. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, a conservative approach based on the hazard profiles of structurally similar chemicals is the most responsible course of action.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is the first step in managing its disposal. Based on data from analogous compounds, this chemical should be handled as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity.
Key hazard information, derived from closely related acetamide compounds, is summarized below. This data forms the basis for the recommended handling and disposal procedures.
| Hazard Classification | GHS Hazard Code | Description | Authoritative Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2] |
Given these hazards, this compound must be treated as hazardous waste. The disposal of this material is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[3][4]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Step 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure. The causality is clear: preventing skin, eye, and respiratory contact is paramount.
-
Eye Protection : Wear chemical safety goggles or glasses with side shields, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5] This is critical to prevent contact with a substance known to cause serious eye irritation.
-
Hand Protection : Wear nitrile gloves. This creates a necessary barrier to prevent skin irritation.[5]
-
Body Protection : A standard lab coat should be worn to protect from incidental contact.
-
Ventilation : Always handle this chemical and its waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of respiratory tract irritation.[2][6]
Step 2: Waste Segregation and Containment
Chemical waste streams must be kept separate to prevent dangerous reactions.[7] this compound waste should never be mixed with other chemical waste unless explicitly approved by your institution's safety officer.
-
Container Selection : Use a dedicated, sealable, and chemically compatible container for the waste. The container must be in good condition, free of leaks or residues on the outside.
-
Incompatible Materials : This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can trigger hazardous reactions.[2][6] Thermal decomposition can produce irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][6]
-
Containment : Once waste is added, the container must be securely closed.[7] It should only be opened when adding more waste.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety communication tool. It informs everyone, from lab colleagues to disposal technicians, of the container's contents and hazards.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name : "this compound" (avoiding abbreviations or formulas)
-
Hazard Information : Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
Step 4: Managing Spills and Contaminated Materials
In the event of a small spill, a quick and safe response is crucial.
-
Ensure Safety : Alert others in the area and ensure the space is well-ventilated.
-
Contain the Spill : If it is a solid, prevent it from becoming airborne. Avoid dust formation.[2]
-
Clean-Up : Carefully sweep or vacuum the solid material. Place the spilled chemical and all contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[2][8]
-
Decontaminate : Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.
-
Personal Decontamination : Wash hands thoroughly after cleanup is complete.[2]
Step 5: Final Disposal via Approved Channels
Hazardous waste cannot be disposed of in the regular trash or down the drain.[2]
-
Contact Your EHS Office : The final step is to contact your institution's Environmental Health & Safety (EHS) department. They will provide guidance on storage location and schedule a pickup.
-
Manifest System : For off-site disposal, the waste will be tracked using the Uniform Hazardous Waste Manifest system, which documents the waste's journey from your facility to its final treatment or disposal site.[7][9] This is a "cradle-to-grave" approach that ensures accountability.[4]
Disposal Decision Logic
The following diagram illustrates the logical workflow for the disposal of this compound, from initial assessment to final handoff.
Caption: Disposal workflow for this compound.
Fostering a Culture of Safety
The proper disposal of this compound is a straightforward process when broken down into these fundamental steps: Characterize, Segregate, Contain, Label, and Dispose through the proper channels. By adhering to this guide, you not only ensure regulatory compliance but also contribute to a robust culture of safety within your laboratory, protecting yourself, your colleagues, and the environment.
References
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PubChem . Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-. National Center for Biotechnology Information. [Link]
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Environmental Protection Agency (EPA) . Proper Handling of Hazardous Waste Guide. [Link]
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PubChem . 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Environmental Protection Agency (EPA) . EPA Hazardous Waste Codes. [Link]
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AEG Environmental . Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]
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Chemistry For Everyone . What Regulations Govern Hazardous Waste Management?. (2025-01-06). [Link]
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ChemInfo Public . 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
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Environmental Protection Agency (EPA) . Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]
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SUWEB . EPA Hazardous Waste Codes. [Link]
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Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
